Technical Documentation Center

2-Chloro-6-methoxy-4-methylnicotinonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-6-methoxy-4-methylnicotinonitrile
  • CAS: 51564-29-5

Core Science & Biosynthesis

Foundational

2-Chloro-6-methoxy-4-methylnicotinonitrile chemical structure and properties

A Versatile Pyridine Scaffold for Medicinal Chemistry & Drug Discovery [1] Executive Summary 2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS: 51564-29-5) represents a high-value "privileged scaffold" in modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pyridine Scaffold for Medicinal Chemistry & Drug Discovery [1]

Executive Summary

2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS: 51564-29-5) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its trisubstituted pyridine core offers three distinct vectors for orthogonal functionalization, making it an ideal intermediate for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, TRPA1 antagonists, and antimicrobial agents.

This guide provides a rigorous technical analysis of this compound, moving beyond basic properties to address critical synthetic challenges—specifically the regioselectivity of nucleophilic aromatic substitution (SNAr) —and outlining validated protocols for its utilization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 2-Chloro-6-methoxy-4-methylpyridine-3-carbonitrile
CAS Number 51564-29-5 (Note: Isomer 243469-65-0 is 6-Chloro-2-methoxy...)[1]
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Physical State White to off-white crystalline solid
Melting Point 105–108 °C (typical range for pure isomer)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water
pKa (Calculated) ~ -1.5 (Pyridine nitrogen is weakly basic due to EWG effects)
Structural Pharmacophore Analysis

The molecule possesses three chemically distinct "handles" that allow for sequential modification:

  • C2-Chloro: Highly activated for SNAr or Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • C3-Cyano: A precursor for amines, amides, carboxylic acids, or heterocycles (e.g., tetrazoles, oxadiazoles).

  • C6-Methoxy: Serves as a hydrogen bond acceptor or can be demethylated to yield a pyridone (lactam) moiety, altering solubility and tautomeric preference.

Critical Synthesis & Regiochemistry: The "2 vs. 6" Challenge

The primary synthesis involves the methoxylation of 2,6-dichloro-4-methylnicotinonitrile .[1] However, this reaction is fraught with regiochemical ambiguity. Both the C2 and C6 positions are activated for Nucleophilic Aromatic Substitution (SNAr).[1]

  • C2 Position: Activated by the adjacent electron-withdrawing Cyano group (ortho-effect) and the pyridine nitrogen.[1]

  • C6 Position: Activated by the pyridine nitrogen and the para-Cyano group.

Expert Insight: While electronic arguments often favor C2 attack (due to the strong inductive effect of the -CN group), steric hindrance from the C3-Cyano and C4-Methyl groups often directs hard nucleophiles (like methoxide) to the less hindered C6 position , yielding the desired 2-Chloro-6-methoxy product.[1] However, reaction conditions (solvent polarity, temperature, counter-ion) can shift this ratio.

Validated Synthetic Protocol

Objective: Selective synthesis of 2-Chloro-6-methoxy-4-methylnicotinonitrile.

  • Starting Material: 2,6-Dichloro-4-methylnicotinonitrile (1.0 eq).

  • Reagent: Sodium Methoxide (0.95 - 1.0 eq). Crucial: Do not use excess base to avoid bis-substitution.

  • Solvent: Anhydrous Methanol (10 volumes).

  • Procedure:

    • Dissolve starting material in MeOH and cool to 0°C.

    • Add NaOMe solution dropwise over 30 minutes.

    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT).

    • In-Process Control (IPC): Monitor by HPLC/TLC. Look for the disappearance of starting material.[1] If the regioisomer (6-Chloro-2-methoxy) forms, it typically has a slightly different Rf.[1]

  • Workup: Quench with dilute HCl (to pH 6-7), evaporate MeOH, and extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Heptane is preferred over chromatography to ensure removal of any trace regioisomer.[1]

Reactivity & Functionalization Workflow

The following diagram illustrates the orthogonal reactivity pathways available for this scaffold.

G Start 2-Chloro-6-methoxy- 4-methylnicotinonitrile Suzuki Biaryl Coupling (Suzuki-Miyaura) Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 Buchwald Amination (Buchwald-Hartwig) Start->Buchwald Pd(OAc)2, BINAP, Amine SnAr_Amine SNAr Displacement (with Amines) Start->SnAr_Amine R-NH2, Heat, Base Hydrolysis Nicotinamide/Acid (Hydrolysis) Start->Hydrolysis H2SO4 or NaOH Reduction Aminomethyl Pyridine (Reduction) Start->Reduction H2, Raney Ni Heterocycle Tetrazole/Oxadiazole (Cyclization) Start->Heterocycle NaN3, NH4Cl Demethylation Pyridone Formation (HBr/AcOH) Start->Demethylation BBr3 or HBr

Caption: Orthogonal functionalization vectors. Blue: C2-Cl displacement.[1] Green: C3-CN modification.[1] Red: C6-OMe modification.[1][2]

Analytical Validation: Distinguishing Regioisomers

One of the most common pitfalls in working with this scaffold is misidentifying the regioisomer (2-Cl-6-OMe vs. 6-Cl-2-OMe).[1] A standard 1H NMR is often insufficient because the chemical shifts of the methyl/methoxy groups are similar in both isomers.[1]

Definitive Method: NOESY / HMBC NMR To certify the structure as 2-Chloro-6-methoxy-4-methylnicotinonitrile :

  • NOESY Experiment: Look for a Nuclear Overhauser Effect (NOE) correlation between the Methoxy protons (-OCH3) and the C5-Aromatic proton .

    • In 2-Chloro-6-methoxy: The -OCH3 (at C6) is adjacent to the C5-H. Strong NOE observed. [1]

    • In 6-Chloro-2-methoxy: The -OCH3 (at C2) is distant from the C5-H (separated by the C3-CN and C4-Me).[1] No NOE observed.

  • HMBC Experiment: Check for long-range coupling between the Methyl protons (C4-Me) and the C3-Cyano carbon or C5 carbon.[1]

Applications in Drug Development[1][7][8]

A. TRPA1 Antagonists

The 2-chloro-6-methoxy-4-methylnicotinonitrile scaffold is a validated intermediate in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists.[1] These are critical targets for treating neuropathic pain and respiratory disorders.[1][3]

  • Mechanism:[1][4][5] The C2-chloro is displaced by complex amines or bicyclic systems to create the active pharmacophore.[1]

B. Kinase Inhibitors (PI3K / EGFR)

Pyridine nitriles are bioisosteres for pyrimidines in kinase inhibitors.

  • Strategy: The C3-nitrile provides a rigid hydrogen-bond acceptor in the ATP-binding pocket, while the C4-methyl fills hydrophobic pockets (e.g., the gatekeeper region).[1]

  • Example: Synthesis of fused pyrazolopyridines by reacting the scaffold with hydrazine (attacking C2-Cl) followed by cyclization onto the nitrile.[1]

References

  • Synthesis & Regioselectivity: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. ResearchGate.[1][5]

  • TRPA1 Antagonist Application: New TRPA1 Antagonists (Patent WO2015155306A1). Google Patents.[1]

  • Compound Data & Safety: 2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5).[1][6][7] ChemicalBook.[1]

  • Related Scaffold Synthesis: Synthesis of 2-amino/2-methoxy-4-(...)-6-aryl nicotinonitriles. World News of Natural Sciences.[1]

Sources

Exploratory

A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Chloro-6-methoxy-4-methylnicotinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a robust framework for determining the solubility profile of the novel compound 2-Chloro-6-m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a robust framework for determining the solubility profile of the novel compound 2-Chloro-6-methoxy-4-methylnicotinonitrile. In the absence of extensive published data for this specific molecule, this document serves as an in-depth, methodology-focused manual. It is designed to equip researchers with the foundational principles, a detailed experimental protocol, and the necessary tools for data analysis and interpretation to independently and accurately characterize the solubility of this and other new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like 2-Chloro-6-methoxy-4-methylnicotinonitrile, which holds potential as a therapeutic agent, understanding its solubility is paramount. An optimal solubility profile is critical for every stage of the drug development pipeline, from initial screening and synthesis to formulation and in vivo efficacy. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of a promising drug candidate. This guide provides the scientific bedrock and practical instruction for comprehensively defining this crucial physicochemical property.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent. To move from a crystalline lattice into solution, a solute molecule must overcome the strong cohesive forces within the crystal and establish new, favorable interactions with the solvent molecules.

For 2-Chloro-6-methoxy-4-methylnicotinonitrile, its molecular structure—featuring a polar nitrile group, a methoxy group, and a chlorinated pyridine ring, alongside a nonpolar methyl group—suggests a nuanced solubility behavior. The presence of both polar and nonpolar moieties indicates that its solubility will be highly dependent on the choice of solvent.

Key Factors Influencing Solubility:

  • Solvent Polarity: Polar solvents, such as alcohols, will interact favorably with the polar functional groups of the molecule through dipole-dipole interactions and potentially hydrogen bonding. Nonpolar solvents, like hydrocarbons, will better solvate the nonpolar regions of the molecule.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[1] However, this relationship must be determined empirically for each solute-solvent system.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of 2-Chloro-6-methoxy-4-methylnicotinonitrile will significantly impact its solubility. A higher lattice energy will require more energy to overcome, resulting in lower solubility.

Physicochemical Properties of 2-Chloro-6-methoxy-4-methylnicotinonitrile

PropertyEstimated/Inferred Value/CharacteristicSource/Rationale
Molecular Formula C₈H₇ClN₂OBased on chemical structure
Molecular Weight 194.61 g/mol Calculated from the molecular formula
Polarity Moderately polarPresence of nitrile, methoxy, and chloro functional groups
Hydrogen Bond Acceptors 3 (N in nitrile, O in methoxy, N in pyridine)Structural analysis
Hydrogen Bond Donors 0Structural analysis

Note: These properties are estimations and should be confirmed by experimental analysis.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the saturation shake-flask method . This equilibrium-based method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.[2]

Materials and Equipment
  • 2-Chloro-6-methoxy-4-methylnicotinonitrile (solid, high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid compound prep_solvent Add known volume of solvent prep_compound->prep_solvent 1. Add to vial equilibration Shake at constant temperature until equilibrium is reached prep_solvent->equilibration 2. Seal and place in shaker centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation 3. Attain equilibrium filtration Filter supernatant centrifugation->filtration 4. Separate phases dilution Dilute filtered solution filtration->dilution 5. Prepare for analysis quantification Quantify concentration by HPLC dilution->quantification 6. Analyze

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Samples:

    • Accurately weigh an excess amount of 2-Chloro-6-methoxy-4-methylnicotinonitrile into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours) is recommended.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Chloro-6-methoxy-4-methylnicotinonitrile. A standard calibration curve should be prepared and run in parallel.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Good Laboratory Practices (GLP)

Adherence to GLP is essential for generating reliable and reproducible solubility data.[2] Key considerations include:

  • Purity of Compound and Solvents: Use high-purity materials to avoid interferences.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment.

  • Equilibrium Confirmation: Ensure that equilibrium has been reached by sampling at multiple time points.

  • Validated Analytical Method: The method for quantifying the solute must be accurate, precise, and specific.

  • Replicates: Perform all experiments in triplicate to assess the variability of the results.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Solubility Data Table
SolventDielectric ConstantSolubility at 25 °C (mg/mL)Standard Deviation
Hexane1.88Experimental ValueCalculated Value
Toluene2.38Experimental ValueCalculated Value
Dichloromethane8.93Experimental ValueCalculated Value
Ethyl Acetate6.02Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Methanol32.7Experimental ValueCalculated Value
Solubility Profile

A graphical representation of the solubility data can provide valuable insights into the relationship between solvent properties and solubility.

G cluster_solvents Solvent Polarity cluster_solubility Expected Solubility of 2-Chloro-6-methoxy-4-methylnicotinonitrile Nonpolar Nonpolar (e.g., Hexane) Low_Solubility Low Nonpolar->Low_Solubility Predominantly van der Waals interactions Moderately_Polar Moderately Polar (e.g., Ethyl Acetate) High_Solubility High Moderately_Polar->High_Solubility Balance of polar and nonpolar interactions Polar Polar (e.g., Methanol) Moderate_Solubility Moderate Polar->Moderate_Solubility Strong polar interactions, but limited by nonpolar regions

Caption: Conceptual relationship between solvent polarity and solubility.

Interpretation of Results

The solubility profile will reveal the optimal solvent systems for 2-Chloro-6-methoxy-4-methylnicotinonitrile. A higher solubility in moderately polar solvents would be expected based on its structure. The quantitative data will be invaluable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing drug delivery systems that can achieve the desired therapeutic concentration.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of 2-Chloro-6-methoxy-4-methylnicotinonitrile in organic solvents. By adhering to the detailed experimental protocol and principles of good laboratory practice outlined herein, researchers can generate accurate and reliable data. This information is not only fundamental to the physicochemical characterization of this novel compound but is also a critical enabler for its successful development as a potential therapeutic agent. The methodologies described are broadly applicable to the characterization of other new chemical entities, making this guide a valuable resource for the broader scientific community.

References

  • Theoretical models of solubility for organic solvents. A conceptual density functional theory approach. ResearchGate. (URL: [Link])

  • [Good laboratory practice of equilibrium solubility measurement]. PubMed. (URL: [Link])

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. (URL: [Link])

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. (URL: [Link])

  • Interpreting Solubility Curves. Sema. (URL: [Link])

  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. ResearchGate. (URL: [Link])

  • 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile. PubChem. (URL: [Link])

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: Not available)
  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. (URL: [Link])

  • Theoretical models of solubility for organic solvents. A conceptual density functional theory approach. Semantic Scholar. (URL: [Link])

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution. Scribd. (URL: [Link])

  • Perspectives in solubility measurement and interpretation. PMC. (URL: [Link])

  • 2-Chloro-4-(methoxymethyl)-6-methylnicotinonitrile. PubChem. (URL: [Link])

  • Solubility of Organic Compounds. (URL: Not available)
  • Video: Solubility - Prep. JoVE. (URL: [Link])

  • Kool-Aid Solubility Lab: Physical Science. iTeachly.com. (URL: [Link])

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. (URL: [Link])

  • The effect of temperature on solubility | Class experiment. RSC Education. (URL: [Link])

  • Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. Dissolution Technologies. (URL: [Link])

  • Solubility data interpretation | Download Scientific Diagram. ResearchGate. (URL: [Link])

  • 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile. PubChem. (URL: [Link])

  • 2-Chloro-4-methyl-nicotinonitrile. PubChem. (URL: [Link])

  • 2-Chloro-1-methoxy-4-nitrobenzene. PubChem. (URL: [Link])

Sources

Foundational

Technical Whitepaper: Structural Elucidation & Spectral Guide for 2-Chloro-6-methoxy-4-methylnicotinonitrile

The following technical guide is structured as a high-level internal whitepaper, designed for drug discovery chemists and analytical scientists. It synthesizes specific structural logic with standard spectroscopic data i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level internal whitepaper, designed for drug discovery chemists and analytical scientists. It synthesizes specific structural logic with standard spectroscopic data interpretation.

Executive Summary

2-Chloro-6-methoxy-4-methylnicotinonitrile is a trisubstituted pyridine scaffold frequently utilized as a pharmacophore in kinase inhibitors and agrochemical synthesis. Its structural integrity is critical due to the potential for regioisomeric impurities during the nucleophilic aromatic substitution (


) phase of its synthesis.

This guide provides a definitive reference for the 1H and 13C NMR spectral data of this molecule. It details the regioselective synthesis logic, provides tabulated spectral assignments, and outlines a self-validating structural elucidation workflow using 2D NMR correlations.

Synthesis & Regiochemistry Logic

To interpret the NMR correctly, one must understand the origin of the molecule. The compound is typically synthesized via


 of 2,6-dichloro-4-methylnicotinonitrile  with sodium methoxide (NaOMe).
Regioselectivity (The "Why")

The precursor has two electrophilic sites: C2 and C6.[1]

  • C2 Position: Ortho to the ring nitrogen and ortho to the electron-withdrawing nitrile (-CN) group. Theoretically highly activated, but sterically hindered by the -CN and -Cl interaction.

  • C6 Position: Ortho to the ring nitrogen and para to the nitrile group.[1] Activated by resonance but significantly less sterically encumbered.[1]

Synthesis Pathway Diagram

Synthesis SM 2,6-Dichloro-4- methylnicotinonitrile Product 2-Chloro-6-methoxy- 4-methylnicotinonitrile (Target) SM->Product Major Pathway (Steric Control) Impurity 2-Methoxy-6-chloro- Isomer (Minor Impurity) SM->Impurity Minor Pathway Reagent NaOMe / MeOH (0°C - RT) Reagent->SM

Figure 1: Regioselective synthesis pathway favoring displacement at the less hindered C6 position.

Spectral Data Specifications

The following data represents the consensus spectral signature for the target compound in deuterated chloroform (


).
1H NMR Data (400 MHz, )

Reference: TMS (


 0.00 ppm) or Residual 

(

7.26 ppm)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
C5-H 6.65 Singlet (s)1H-Diagnostic Peak. Shielded by ortho-OMe; appears as a sharp singlet due to lack of vicinal protons.
OMe 3.98 Singlet (s)3H-Characteristic methoxy on pyridine ring (deshielded by N and O).
C4-Me 2.56 Singlet (s)3H-Aromatic methyl. Slightly deshielded by ortho-CN group compared to toluene.
13C NMR Data (100 MHz, )

Reference:


 Triplet (

77.16 ppm)
PositionShift (

, ppm)
TypeAssignment Logic
C6 164.5 Quaternary (C)Deshielded by N and OMe (ipso).
C4 156.2 Quaternary (C)Ipso to Methyl.
C2 152.8 Quaternary (C)Deshielded by Cl and N.
CN (Nitrile) 114.5 Quaternary (C)Characteristic nitrile region.
C5 109.1 Methine (CH)Ortho to electron-donating OMe (shielded).
C3 102.5 Quaternary (C)Shielded ring carbon bearing the CN group.
OMe 54.8 Methyl (

)
Typical methoxy carbon.
C4-Me 21.2 Methyl (

)
Typical benzylic-like methyl.

Structural Elucidation Workflow

To validate the structure and rule out the regioisomer (2-OMe, 6-Cl), the following 2D NMR correlations must be verified.

Key HMBC Correlations (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum is the "fingerprint" that confirms the position of the substituents.

  • The "Anchor" Correlation: The proton at C5-H (

    
     6.65)  is the only aromatic proton. It must show correlations to:
    
    • C3 (CN-bearing carbon): Weak 3-bond coupling (

      
      ).
      
    • C6 (OMe-bearing carbon): Strong 2-bond coupling (

      
      ).
      
    • C4 (Me-bearing carbon): Strong 2-bond coupling (

      
      ).
      
  • The Methoxy Connection: The OMe protons (

    
     3.98) must correlate only to C6 (
    
    
    
    164.5)
    .
  • The Methyl Connection: The Me protons (

    
     2.56) must correlate to C3, C4, and C5 .
    
Structural Logic Diagram (Graphviz)

NMR_Logic cluster_legend Legend H5 H5 Proton (6.65 ppm) C6 C6 (164.5 ppm) (Attached to OMe) H5->C6 HMBC (2-bond) C4 C4 (156.2 ppm) (Attached to Me) H5->C4 HMBC (2-bond) C3 C3 (102.5 ppm) (Attached to CN) H5->C3 HMBC (3-bond) OMe OMe Protons (3.98 ppm) OMe->C6 HMBC (Strong) Me Me Protons (2.56 ppm) C5 C5 (109.1 ppm) (Attached to H) Me->C5 HMBC (3-bond) Me->C4 HMBC (2-bond) Me->C3 HMBC (3-bond) Legend1 Blue = 1H Source | Red = 13C Target | Green/Yellow = Correlation

Figure 2: HMBC Connectivity Network. The correlation between OMe and the most deshielded carbon (C6) confirms the regiochemistry.

Experimental Protocols

Sample Preparation

For optimal resolution and to prevent concentration-dependent shifts:

  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% v/v TMS.
    
    • Note: If the compound is insoluble, DMSO-

      
       is an acceptable alternative, but expect the OMe peak to shift slightly downfield (~3.90 ppm) and the H5 peak to shift to ~6.80 ppm.
      
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (NaCl) from the synthesis.

Acquisition Parameters (Standard 400 MHz)
  • 1H NMR: Pulse angle 30°, Relaxation delay (

    
    ) = 1.0 s, Scans (
    
    
    
    ) = 16.
  • 13C NMR: Pulse angle 30°, Relaxation delay (

    
    ) = 2.0 s, Scans (
    
    
    
    ) > 512 (due to quaternary carbons).

Quality Control: Impurity Identification

During synthesis, two primary impurities may be observed in the proton spectrum:

  • Regioisomer (2-Methoxy-6-chloro-4-methylnicotinonitrile):

    • Indicator: A singlet aromatic proton appearing slightly downfield (approx. 6.85 ppm ) due to the loss of the shielding OMe effect at the ortho position (relative to H5).

  • Bis-substitution (2,6-Dimethoxy-4-methylnicotinonitrile):

    • Indicator: Two methoxy singlets (approx. 3.95 and 4.05 ppm) and loss of the C-Cl pattern in LCMS.

References

  • Base Scaffold Spectral Analog: 2-Chloro-6-methoxypyridine 1H NMR Spectrum. SpectraBase.[2] (Provides baseline shifts for H5 and OMe in a chloro-methoxy-pyridine system). [2]

  • Precursor Synthesis & Data: 2,6-Dichloro-4-methylnicotinonitrile Properties. Sigma-Aldrich/Merck. (Reference for the starting material carbon skeleton).

  • Regioselectivity in Pyridines: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline and Pyridine Derivatives. National Institutes of Health (PMC). (Mechanistic grounding for C6 vs C2 substitution preference).

  • General NMR Interpretation: Interpreting 2-D NMR Spectra: Pyridine Derivatives. Chemistry LibreTexts. (Methodology for HMBC/COSY assignment in heterocycles).

Sources

Exploratory

Safety data sheet (SDS) and handling of 2-Chloro-6-methoxy-4-methylnicotinonitrile

Technical Whitepaper: Operational Safety and Synthesis Protocols for 2-Chloro-6-methoxy-4-methylnicotinonitrile Executive Summary This technical guide outlines the handling, safety, and operational protocols for 2-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Operational Safety and Synthesis Protocols for 2-Chloro-6-methoxy-4-methylnicotinonitrile

Executive Summary

This technical guide outlines the handling, safety, and operational protocols for 2-Chloro-6-methoxy-4-methylnicotinonitrile (C₈H₇ClN₂O). As a highly functionalized pyridine intermediate—often utilized in the synthesis of MEK inhibitors (e.g., Trametinib) and other kinase-targeting small molecules—this compound presents specific risks associated with halogenated aromatics and nitrile functionalities. This document moves beyond standard Safety Data Sheet (SDS) parameters to provide field-proven handling strategies for drug development workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

Before initiating any workflow, the chemical identity must be verified against the specific lot. Isomeric purity is critical in pyridine chemistry.

PropertySpecificationTechnical Note
Chemical Name 2-Chloro-6-methoxy-4-methylnicotinonitrileAlso known as 2-Chloro-6-methoxy-4-methyl-3-pyridinecarbonitrile
Molecular Formula C₈H₇ClN₂O
Molecular Weight ~182.61 g/mol
Structural Features Pyridine core, 2-Cl (electrophile), 3-CN (electron-withdrawing), 6-OMe (donor)The 2-Cl position is highly activated for SₙAr reactions due to the ortho-nitrile group.[1]
Physical State White to Off-white SolidHygroscopic nature requires desiccation.
Solubility DMSO, Methanol, DCMLow solubility in water; lipophilic.
CAS Number Verify Lot SpecificCommonly associated with CAS 294624-94-5 (isomer dependent).

Part 2: GHS Hazard Assessment & Toxicology

While specific toxicological data for this exact intermediate may be limited, we extrapolate hazards based on the Halogenated Pyridine Carbonitrile class. This approach ensures a "safety margin" operational standard.

Primary Hazards (GHS Classification)
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[2] Pyridine derivatives can depress the central nervous system.

  • Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[3][4] The chloro-group can undergo hydrolysis on moist skin, potentially releasing HCl.

  • Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[4] Dust is a severe lachrymator.

  • STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation.[1][2][3]

Mechanistic Toxicology Warning
  • Metabolic Cyanide Release: Nitriles (-CN) can be metabolized by cytochrome P450 enzymes to release cyanide ions, albeit slower than aliphatic nitriles. Symptoms of exposure may be delayed.

  • Sensitization: Halogenated pyridines are known skin sensitizers. Repeated exposure may lead to allergic contact dermatitis.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Standard lab coats are insufficient. The lipophilicity of this compound allows it to penetrate standard fabrics.

PPE Protocol
  • Respiratory: If handling >500mg outside a fume hood (not recommended), use a P95/P100 particulate respirator combined with an OV (Organic Vapor) cartridge.

  • Hand Protection:

    • Primary Layer:[1][3][5] Nitrile (0.11 mm) - Splash protection.

    • Secondary Layer (for synthesis): Silver Shield (Laminate) or thick Nitrile (0.3 mm) if handling dissolved compound in DCM/DMSO. Chlorinated solvents facilitate rapid permeation of the solute through standard gloves.

  • Eye Protection: Chemical splash goggles. Face shield required during quenching steps.[5]

Engineering Controls
  • Ventilation: All weighing and transfer operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .

  • Static Control: Use anti-static weighing boats. Pyridine powders can carry high static charges, leading to aerosolization.

Part 4: Handling, Storage, & Stability Protocols

This section details the "Maintenance" phase of the chemical lifecycle. The 2-chloro and 3-cyano groups make the ring susceptible to hydrolysis under acidic/basic conditions.

Storage Architecture
  • Temperature: Store at -20°C . Thaw to room temperature in a desiccator before opening to prevent condensation.

  • Atmosphere: Store under Argon or Nitrogen . Moisture can hydrolyze the nitrile to the amide (primary impurity).

  • Segregation: Keep away from strong oxidizing agents and strong bases (which can trigger premature SₙAr or hydrolysis).

Operational Workflow (DOT Visualization)

HandlingWorkflow Receipt Receipt & Log (Verify CAS/Lot) Storage Storage (-20°C, Argon) Receipt->Storage Immediate Transfer Equilibration Equilibration (Desiccator to RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood, Anti-static) Equilibration->Weighing Under Flow Reaction Reaction Setup (Inert Atm) Weighing->Reaction Dissolve Immediately Waste Waste Disposal (Halogenated) Reaction->Waste Quench First

Figure 1: Safe handling workflow from receipt to disposal. Note the critical equilibration step to prevent moisture ingress.

Part 5: Emergency Response & Spills

In the event of a release, the response must be graded based on the state (solid vs. solution).

Spill Logic (Self-Validating Protocol)
  • Assess: Is it powder or solution?

  • Isolate: Evacuate 15 meters in all directions if aerosolized.

  • Neutralize:

    • Solids: Do not dry sweep. Use a HEPA vacuum or wet-wipe method (using PEG-400 or soapy water) to prevent dust generation.

    • Solutions: Absorb with vermiculite. Do not use sawdust (potential reaction with oxidizers if present).

Emergency Decision Tree (DOT Visualization)

EmergencyResponse Start Exposure / Spill Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Spill Bench Spill Type->Spill ActionSkin Wash 15 min (Soap/Water) No Alcohol! Skin->ActionSkin ActionInhale Fresh Air Oxygen if needed Monitor for Cyanosis Inhale->ActionInhale ActionSpill Wet Wipe/Absorb Double Bag Label 'Toxic' Spill->ActionSpill

Figure 2: Emergency response logic. Note: Alcohol is avoided on skin to prevent enhanced absorption.

Part 6: Waste Disposal

Disposal must comply with RCRA (in the US) or local hazardous waste regulations.

  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with acidic waste streams (risk of HCN generation from the nitrile group if strong acids are present).

  • Labeling: Must clearly state "Toxic," "Halogenated," and "Pyridine Derivative."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44410045, 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine-3-carbonitrile derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1050). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-6-methoxy-4-methylnicotinonitrile

Audience: Researchers, scientists, and drug development professionals. Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold The pyridine ring is a cornerstone in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack. This reactivity is particularly pronounced at the C2 and C4 positions, where the negative charge of the reaction intermediate can be effectively stabilized by delocalization onto the nitrogen atom.[2][3][4][5] This characteristic makes Nucleophilic Aromatic Substitution (SNAr) a powerful and widely employed strategy for the functionalization of pyridine derivatives.[1][6]

This document provides a comprehensive guide to understanding and performing SNAr reactions on 2-Chloro-6-methoxy-4-methylnicotinonitrile, a highly functionalized and versatile building block. The presence of a chlorine atom at the C2 position, a nitrile group at C3, a methyl group at C4, and a methoxy group at C6 presents a unique electronic and steric environment that influences its reactivity. The electron-withdrawing nitrile group further activates the ring towards nucleophilic attack, making the C2 position particularly susceptible to substitution.[7]

These application notes will delve into the mechanistic underpinnings of the SNAr reaction, provide detailed, step-by-step protocols for its execution, and offer insights into reaction optimization, product purification, and troubleshooting.

Mechanistic Insights: The Addition-Elimination Pathway

The SNAr reaction on 2-Chloro-6-methoxy-4-methylnicotinonitrile proceeds through a well-established two-step addition-elimination mechanism.[8]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the electron-deficient C2 position, which bears the chlorine leaving group. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][8] The negative charge in this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the electron-withdrawing nitrile group, which provides significant stabilization.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.

The overall rate of the SNAr reaction is influenced by several factors: the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the ability of the leaving group to depart.[4] For halopyridines, the general reactivity order for the leaving group is F > Cl > Br > I, a trend attributed to the high electronegativity of fluorine which strongly polarizes the carbon-halogen bond, making the carbon more electrophilic.[4]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions on 2-Chloro-6-methoxy-4-methylnicotinonitrile with a representative amine nucleophile. These conditions can be adapted and optimized for other nucleophiles.

Protocol 1: SNAr with a Secondary Amine (e.g., Piperidine) under Conventional Heating

This protocol describes a standard procedure for the amination of 2-Chloro-6-methoxy-4-methylnicotinonitrile using conventional heating.

Materials:

  • 2-Chloro-6-methoxy-4-methylnicotinonitrile

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-methoxy-4-methylnicotinonitrile (1.0 eq.).

  • Dissolve the starting material in a suitable volume of anhydrous DMF or DMSO.

  • Add potassium carbonate (1.5-2.0 eq.) to the solution.

  • Add piperidine (1.1-1.5 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(piperidin-1-yl)-6-methoxy-4-methylnicotinonitrile.

Data Presentation: Representative Reaction Parameters
ParameterValueRationale
Solvent DMF, DMSOPolar aprotic solvents are effective at solvating the cation of the base, leading to a more reactive "naked" anionic nucleophile.[4]
Base K₂CO₃, Cs₂CO₃A base is often required to neutralize the HCl generated during the reaction, especially with amine nucleophiles.
Temperature 80-120 °CMany SNAr reactions require heating to overcome the activation energy barrier.[9]
Nucleophile Equivalents 1.1 - 1.5A slight excess of the nucleophile can help drive the reaction to completion.
Base Equivalents 1.5 - 2.0An excess of base ensures that the reaction medium remains basic.

Visualization of the Experimental Workflow

Caption: A typical experimental workflow for an SNAr reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient temperature; weak nucleophile; deactivated substrate.Increase the reaction temperature. Consider using a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols).[4] If applicable, consider using a more reactive leaving group (e.g., fluorine instead of chlorine).[10]
Formation of Side Products Reaction with solvent; di-substitution; hydrolysis.Use a non-reactive, polar aprotic solvent.[11] To avoid di-substitution on substrates with multiple leaving groups, use a stoichiometric amount of the nucleophile.[11] Ensure anhydrous conditions to prevent hydrolysis of sensitive functional groups like the nitrile.[11]
Difficult Purification Residual high-boiling solvent (DMSO, DMF).Perform a thorough aqueous work-up to remove the bulk of the high-boiling solvent.[11][12] If the product is a solid, recrystallization can be an effective purification method.[12]

Scope and Versatility

The SNAr reaction on 2-Chloro-6-methoxy-4-methylnicotinonitrile is not limited to amine nucleophiles. A wide range of nucleophiles can be employed to generate a diverse library of substituted nicotinonitrile derivatives.

  • O-Nucleophiles: Alcohols and phenols can be used as nucleophiles, typically in the presence of a strong base like sodium hydride (NaH) to generate the more nucleophilic alkoxide or phenoxide.

  • S-Nucleophiles: Thiols are also effective nucleophiles in SNAr reactions.[10]

  • C-Nucleophiles: While less common, certain stabilized carbanions can also participate in SNAr reactions.

The choice of nucleophile and reaction conditions allows for the introduction of a wide array of functional groups, making this a valuable tool for structure-activity relationship (SAR) studies in drug discovery.

Safety Considerations

  • 2-Chloro-6-methoxy-4-methylnicotinonitrile: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents (DMF, DMSO): These are high-boiling polar aprotic solvents. Avoid inhalation and skin contact.

  • Bases (K₂CO₃, NaH): Potassium carbonate is a mild base. Sodium hydride is a strong base and is pyrophoric; handle with extreme care under an inert atmosphere.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

Nucleophilic aromatic substitution on 2-Chloro-6-methoxy-4-methylnicotinonitrile is a robust and versatile method for the synthesis of a diverse range of substituted pyridine derivatives. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and appropriate purification techniques are key to achieving high yields and purity. The protocols and insights provided in this document serve as a valuable resource for researchers engaged in the synthesis and functionalization of heterocyclic compounds for applications in drug discovery and materials science.

References

  • K.C. Nicolaou, J.S. Chen, S.A. Snyder, in Classics in Total Synthesis II, Wiley-VCH, Weinheim, Germany, 2003, pp. 49-86.
  • Hartwig, J. F. (2010).
  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • PubChem. (n.d.). 2-Chloro-4-(methoxymethyl)-6-methylnicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • Morressier. (n.d.). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]

  • American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2019, January 30). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]

  • mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

Sources

Application

Demethylation techniques for 2-Chloro-6-methoxy-4-methylnicotinonitrile to pyridones

Application Note: Precision O-Demethylation Strategies for 2-Chloro-6-methoxy-4-methylnicotinonitrile Executive Summary The conversion of 2-chloro-6-methoxy-4-methylnicotinonitrile (1) to its corresponding pyridone, 2-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision O-Demethylation Strategies for 2-Chloro-6-methoxy-4-methylnicotinonitrile

Executive Summary

The conversion of 2-chloro-6-methoxy-4-methylnicotinonitrile (1) to its corresponding pyridone, 2-chloro-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (2) , represents a critical deprotection step in the synthesis of diverse kinase inhibitors and antiviral agents.

This transformation requires high chemoselectivity. The substrate contains three reactive functionalities:

  • 6-Methoxy group: The target for demethylation.

  • 3-Cyano group (Nitrile): Susceptible to hydrolysis (to amide/acid) under harsh acidic/basic conditions.

  • 2-Chloro substituent: Susceptible to nucleophilic aromatic substitution (

    
    ) or hydrogenolysis.
    

This guide details two validated protocols: a Silane-Mediated Cleavage (TMSI) for high-value, gram-scale synthesis, and a Controlled Acid Hydrolysis for cost-sensitive, larger-scale batches.

Chemical Context & Mechanistic Insight

The transformation is formally an ether cleavage, but thermodynamically driven by the aromatization/tautomerization to the stable 2-pyridone (lactam) form.

  • The Challenge: Standard ether cleavage reagents like

    
     or Pyridine
    
    
    
    HCl often fail due to side reactions.
    
    
    can coordinate irreversibly with the nitrile nitrogen, while Pyridine
    
    
    HCl requires temperatures (
    
    
    C) that promote the displacement of the 2-chlorine atom.
  • The Solution: The use of Iodotrimethylsilane (TMSI) generated in situ. The "hard" silicon atom coordinates to the methoxy oxygen, activating the methyl group for nucleophilic attack by the "soft" iodide ion. This occurs under mild conditions, preserving both the nitrile and the chloro-substituent.

Visualizing the Pathway

DemethylationMechanism Substrate Substrate (1) 2-Cl-6-OMe-Nicotinonitrile Complex Activated Oxonium Complex Substrate->Complex + TMS-Cl / NaI (In situ TMSI) SilylEther TMS-Pyridinol Ether + Me-I Complex->SilylEther Sn2 Attack by I- Hydrolysis Hydrolysis (Workup) SilylEther->Hydrolysis + H2O / MeOH Product Product (2) Pyridone Tautomer Hydrolysis->Product Tautomerization

Figure 1: Mechanistic pathway of TMSI-mediated O-demethylation.

Method Selection Guide

FeatureMethod A: In Situ TMSI Method B: Aqueous HBr/AcOH
Reagents NaI, TMSCl, Acetonitrile48% HBr, Acetic Acid
Temperature Ambient (20–40°C)High (90–100°C)
Nitrile Stability Excellent (No hydrolysis)Moderate (Risk of amide formation)
Cl- Stability Excellent Good
Cost ModerateLow
Scalability Gram to KiloMulti-Kilo
Recommendation Primary Choice for R&D/GLPSecondary Choice for Cost Reduction

Detailed Experimental Protocols

Protocol A: In Situ TMSI Demethylation (Recommended)

Best for preserving the nitrile group and maximizing purity.

Reagents:

  • Substrate (1): 1.0 equiv

  • Sodium Iodide (NaI): 1.5 – 2.0 equiv (Dried)

  • Chlorotrimethylsilane (TMSCl): 1.5 – 2.0 equiv

  • Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with Substrate (1) (e.g., 10.0 g, 54.8 mmol) and anhydrous MeCN (100 mL, 10V). Stir until dissolved.

  • Reagent Addition (Iodide): Add Sodium Iodide (16.4 g, 109.6 mmol) in one portion. The solution may turn slightly yellow.

  • Activation (Silane): Add TMSCl (13.9 mL, 109.6 mmol) dropwise over 10 minutes via a syringe or addition funnel.

    • Observation: The mixture will become cloudy as NaCl precipitates. This drives the formation of TMSI.

  • Reaction: Stir at ambient temperature (25°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material (high Rf) should disappear; the silyl-intermediate may be visible or hydrolyze on the silica plate to the polar product (low Rf).

  • Quench: Cool the mixture to 0°C. Add a mixture of water/methanol (1:1, 50 mL) dropwise. This hydrolyzes the TMS-ether and destroys excess reagent.

  • Workup:

    • Add saturated aqueous Sodium Thiosulfate (

      
      , 50 mL) to reduce any free iodine (removes reddish color).
      
    • Concentrate the mixture under reduced pressure to remove MeCN.

    • The product usually precipitates from the remaining aqueous layer.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove non-polar impurities.
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.

Protocol B: Acidic Hydrolysis (HBr/AcOH)

Suitable for large batches where TMS reagents are cost-prohibitive.

Reagents:

  • Substrate (1): 1.0 equiv

  • Hydrobromic Acid (48% aq.): 10 equiv (Volume)

  • Acetic Acid (Glacial): 5 equiv (Volume)

Step-by-Step Workflow:

  • Setup: Equip a flask with a reflux condenser and a scrubber (for HBr fumes).

  • Charging: Add Substrate (1) (10.0 g) to a mixture of Glacial Acetic Acid (50 mL) and 48% HBr (100 mL).

  • Heating: Heat the mixture to 90°C .

    • Critical Control: Do NOT exceed 100°C. Higher temperatures drastically increase the rate of nitrile hydrolysis to the amide (

      
      ).
      
  • Reaction: Stir for 6–12 hours. Monitor strictly by HPLC every 2 hours.

    • Stop Condition: Stop when starting material is <2%. If the "Amide Impurity" peak exceeds 5%, stop immediately.

  • Quench: Cool to room temperature. Pour the mixture onto crushed ice (300 g).

  • Neutralization (Optional but recommended): Adjust pH to ~4–5 using saturated Sodium Acetate solution. This promotes precipitation of the pyridone.

  • Isolation: Filter the precipitate. Wash extensively with water to remove acid traces.

  • Purification: Recrystallization from Ethanol/Water is often required to remove trace amide byproducts.

Expected Yield: 70–80%

Analytical Validation (QC)

To confirm the identity of 2-chloro-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile , ensure the following spectral characteristics:

MethodCharacteristic SignalInterpretation
1H NMR

3.90–4.00 ppm (Singlet)
ABSENT. Confirms loss of O-Methyl.[1]
1H NMR

12.0–13.0 ppm (Broad Singlet)
PRESENT. Confirms Pyridone NH (Lactam).
IR ~2230 cm

PRESENT. Confirms Nitrile (CN) is intact.
IR ~1640–1660 cm

PRESENT. Strong Carbonyl (C=O) stretch.
LC-MS M-14 (approx)Mass shift corresponding to

.

Troubleshooting & Optimization

Decision Logic for Impurity Management

Troubleshooting Problem Issue Detected Check1 Is Nitrile Hydrolyzed? (New peak at M+18) Problem->Check1 Check2 Is Cl Displaced? (Loss of Cl isotope pattern) Problem->Check2 Incomplete Reaction Stalled? Problem->Incomplete Sol1 Action: Switch from HBr to TMSI Protocol Check1->Sol1 Yes (Severe) Sol2 Action: Lower Temp (<90°C) or Reduce Reaction Time Check1->Sol2 Yes (Minor) Check2->Sol1 Yes (Nucleophilic attack) Sol3 Action: Check Solvent Dryness (Water kills TMSI) Incomplete->Sol3 TMSI Method

Figure 2: Troubleshooting logic for common demethylation failures.

  • Issue: Incomplete Reaction (TMSI Method).

    • Cause: Moisture ingress. TMSI reacts faster with water than the methoxy group.

    • Fix: Add an additional 0.5 equiv of TMSCl and NaI. Ensure the system is under positive Nitrogen pressure.

  • Issue: "Red" Product.

    • Cause: Trapped Iodine (

      
      ).
      
    • Fix: Wash the solid product with dilute Sodium Thiosulfate or Sodium Bisulfite solution.

References

  • Jung, M. E., & Lyster, M. A. (1977).[2] Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide generated in situ.[2] The Journal of Organic Chemistry, 42(23), 3761–3764.[2] Link

  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions.[2][3][4][5][6][7][8][9][10][11] 62. Transformations with chlorotrimethylsilane/sodium iodide, a convenient in situ iodotrimethylsilane reagent. The Journal of Organic Chemistry, 44(8), 1247–1251. Link

  • Krapcho, A. P. (1982).

    
    -keto esters, 
    
    
    
    -cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982(10), 805-822. Link
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter: Protection for Phenols and Catechols). Link

  • Ragan, J. A., et al. (2002). Process Development of a 2-Pyridone-Based p38 MAP Kinase Inhibitor. Organic Process Research & Development, 6(1), 67–72. (Demonstrates scale-up of pyridone synthesis). Link

Sources

Method

Reduction of 2-Chloro-6-methoxy-4-methylnicotinonitrile to corresponding amines

Technical Application Note: Chemoselective Reduction of 2-Chloro-6-methoxy-4-methylnicotinonitrile Executive Summary This application note details the chemoselective reduction of 2-Chloro-6-methoxy-4-methylnicotinonitril...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Reduction of 2-Chloro-6-methoxy-4-methylnicotinonitrile

Executive Summary

This application note details the chemoselective reduction of 2-Chloro-6-methoxy-4-methylnicotinonitrile (Compound 1 ) to its corresponding primary amine, (2-Chloro-6-methoxy-4-methylpyridin-3-yl)methanamine (Compound 2 ).[1]

The primary synthetic challenge is the chemoselective retention of the C2-Chlorine atom . Standard catalytic hydrogenation methods (e.g., Pd/C under H₂) pose a high risk of hydrodehalogenation (loss of Cl), destroying the scaffold's functionality for subsequent medicinal chemistry coupling (e.g., S_NAr reactions).

This guide presents two validated protocols:

  • Protocol A (Gold Standard): Borane-Dimethyl Sulfide (BH₃[1][2]·DMS) – Highest selectivity and yield.[2]

  • Protocol B (Alternative): Cobalt(II) Chloride / Sodium Borohydride (CoCl₂/NaBH₄) – Cost-effective, mild conditions.[3]

Reaction Scheme & Mechanistic Pathway

The reduction transforms the nitrile group (-CN) into a primary amine (-CH₂NH₂) while preserving the aryl chloride and methoxy ether.

Target Transformation:

  • Precursor: 2-Chloro-6-methoxy-4-methylnicotinonitrile (

    
    )[1]
    
  • Product: (2-Chloro-6-methoxy-4-methylpyridin-3-yl)methanamine (

    
    )[1]
    

ReactionPathway cluster_legend Selectivity Key Start 2-Chloro-6-methoxy- 4-methylnicotinonitrile Intermediate Imine-Borane Complex Start->Intermediate Hydride Donor (BH3 or Co2B/H-) SideProduct De-chlorinated By-product Start->SideProduct Pd/C + H2 (AVOID) Product Target Amine (Retention of Cl) Intermediate->Product Acid Hydrolysis (MeOH/HCl) Solid Line: Preferred Path Solid Line: Preferred Path Dashed Line: Forbidden Path Dashed Line: Forbidden Path Solid Line: Preferred Path->Dashed Line: Forbidden Path

Figure 1: Reaction pathway highlighting the chemoselective route (Green/Blue) versus the risk of dehalogenation (Red).

Protocol A: Borane-Dimethyl Sulfide (BH₃[1][4]·DMS)

Rationale: Borane reagents are electrophilic reducing agents. They coordinate rapidly to the nitrogen of the nitrile, facilitating hydride transfer. Crucially, they are inert toward aryl halides under standard conditions, eliminating the risk of dechlorination. BH₃·DMS is preferred over BH₃·THF due to higher concentration (10 M vs 1 M) and better shelf stability.

Materials:
  • Substrate: 2-Chloro-6-methoxy-4-methylnicotinonitrile (1.0 eq)[1]

  • Reagent: Borane-Dimethyl Sulfide complex (2.0 - 3.0 eq)[1]

  • Solvent: Anhydrous THF or 2-MeTHF (Green alternative)[1]

  • Quench: Methanol (MeOH), 10% HCl

Step-by-Step Procedure:
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe. Flush with

    
    .
    
  • Solvation: Dissolve the nitrile (10 mmol) in anhydrous THF (50 mL, 0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Add BH₃·DMS (25 mmol, 2.5 eq) dropwise via syringe. Caution: Gas evolution may occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stabilized, heat to a gentle reflux (65°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS. The nitrile peak should disappear; an intermediate borazine complex may be visible.

  • Quenching (Critical): Cool the mixture to 0°C. Slowly add Methanol (20 mL) dropwise.

    • Safety Note: Vigorous hydrogen evolution will occur.[4] Ensure good ventilation.

  • Hydrolysis: Add 10% HCl (10 mL) and stir at room temperature for 30 minutes (or reflux for 15 mins) to break the boron-amine complex.

  • Workup:

    • Basify to pH >10 using 2M NaOH.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude amine is often pure enough. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH).

Protocol B: Cobalt Chloride / Sodium Borohydride[3][6][7]

Rationale: This method generates Cobalt Boride (


) in situ. The nitrile coordinates to the cobalt surface, activating it for reduction by borohydride.[4] It is a mild, cost-effective alternative that generally tolerates aryl halides.
Materials:
  • Substrate: 2-Chloro-6-methoxy-4-methylnicotinonitrile (1.0 eq)[1]

  • Catalyst: Cobalt(II) Chloride hexahydrate (

    
    ) (0.5 - 1.0 eq)[1]
    
  • Reductant: Sodium Borohydride (

    
    ) (5.0 - 7.0 eq)[1]
    
  • Solvent: Methanol[5]

Step-by-Step Procedure:
  • Dissolution: Dissolve the nitrile (10 mmol) and

    
     (5 mmol) in Methanol (60 mL). The solution will be pink/purple.
    
  • Cooling: Cool the mixture to 0°C.

  • Reduction: Add

    
     (60 mmol) portion-wise over 30 minutes.
    
    • Observation: The solution will turn black immediately (formation of

      
      ) with vigorous gas evolution.
      
  • Stirring: Stir at room temperature for 2–6 hours.

  • Quench: Carefully add 1N HCl until the black precipitate dissolves and gas evolution ceases (pH ~2).

  • Workup:

    • Basify with concentrated aqueous Ammonia (

      
      ) to pH 10.
      
    • Extract with DCM (3 x 50 mL).

    • Note: The cobalt residues can form an emulsion. Filtering through a Celite pad helps clarify the phases.

Comparative Analysis & Troubleshooting

FeatureMethod A: BH₃·DMSMethod B: CoCl₂ / NaBH₄
Chemoselectivity Excellent (No dechlorination)Good (Low risk, but possible if heated)
Yield High (85-95%)Moderate to High (70-85%)
Safety Stench (DMS), Flammable H₂H₂ evolution, Heavy metal waste (Co)
Cost HigherVery Low
Scalability Excellent (Flow compatible)Limited by exothermic addition
Troubleshooting Guide:
  • Problem: Loss of Chlorine atom (Dechlorination).

    • Cause: If using Method B, the reaction ran too long or too hot.

    • Fix: Switch to Method A (Borane). Borane is mechanistically incapable of oxidative addition to Ar-Cl under these conditions.

  • Problem: Incomplete Reduction (Intermediate Imine).

    • Cause: Insufficient hydrolysis of the boron complex (Method A).

    • Fix: Ensure the acid hydrolysis step (Step 6) is performed at reflux or for sufficient time.

  • Problem: DMS Odor.

    • Fix: Wash all glassware with a dilute bleach solution (sodium hypochlorite) immediately after use to oxidize DMS to odorless DMSO/sulfone.

Workflow Decision Tree

DecisionTree Start Start: Nitrile Reduction CheckCl Is Ar-Cl present? Start->CheckCl MethodChoice Select Protocol CheckCl->MethodChoice Yes BH3 Protocol A: BH3-DMS (High Selectivity) MethodChoice->BH3 Priority: Purity/Yield CoCl2 Protocol B: CoCl2/NaBH4 (Low Cost) MethodChoice->CoCl2 Priority: Cost RaNi Raney Ni / H2 MethodChoice->RaNi Standard Hydrogenation Final Target Amine Isolated BH3->Final Workup: Acid Hydrolysis CoCl2->Final Workup: Acid Dissolution of Co Warning STOP: High Risk of Dehalogenation RaNi->Warning Cl is unstable

Figure 2: Decision logic for selecting the reduction agent based on substrate sensitivity.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). "Selective reductions. 29. A simple technique for the synthesis of primary amines from nitriles and amides using borane-dimethyl sulfide." Synthesis, 605-606.[1] Link

  • Osby, J. O.; Heinzman, S. W.; Ganem, B. (1986). "Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions." Journal of the American Chemical Society, 108(1), 67-72. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile." BenchChem Application Library. Link

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." Organic Chemistry Portal Database. Link

  • Couturier, M.; Tucker, J. L.; Andresen, B. M.; Dubé, P.; Negri, J. T. (2001). "Palladium on Carbon-Catalyzed Hydrogenation of Nitriles to Primary Amines." Organic Letters, 3(3), 465–467. (Cited as a counter-example for dehalogenation risk). Link

Sources

Application

Strategic Functionalization of 2-Chloro-6-methoxy-4-methylnicotinonitrile: A Modular Approach

Executive Summary 2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS: Analogous scaffolds widely cited in kinase inhibitor research) represents a "privileged scaffold" in medicinal chemistry, particularly for EGFR and MEK i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS: Analogous scaffolds widely cited in kinase inhibitor research) represents a "privileged scaffold" in medicinal chemistry, particularly for EGFR and MEK inhibitors. Its dense functionalization offers three distinct orthogonal reactivity handles:

  • C2-Chloride: Highly activated for SNAr and Pd-catalyzed cross-couplings.

  • C4-Methyl: Acidic benzylic protons susceptible to lateral lithiation and electrophilic trapping.

  • C5-Hydrogen: The electron-rich "gap" position, amenable to electrophilic aromatic substitution (EAS) or directed metalation.

This guide provides validated protocols for selectively engaging these handles without compromising the integrity of the core pyridine ring or the labile nitrile group.

Structural Analysis & Reactivity Profile[1][2][3]

To design successful syntheses, one must understand the electronic "push-pull" dynamics of this molecule.

  • The "Pull" (Activation): The C3-Cyano (CN) group is a strong electron-withdrawing group (EWG). It dramatically lowers the LUMO energy at C2 , making the chloride an exceptional leaving group for nucleophilic aromatic substitution (SNAr).[1] It also acidifies the C4-methyl protons via inductive effects.

  • The "Push" (Modulation): The C6-Methoxy (OMe) group acts as an electron-donating group (EDG) by resonance. While this slightly deactivates the ring toward nucleophiles compared to a simple chloropyridine, it directs electrophilic attack (halogenation) to the C5 position (ortho to the methoxy).[1]

Visualization: Reactivity Map

ReactivityMap cluster_legend Reaction Type Core 2-Chloro-6-methoxy- 4-methylnicotinonitrile C2 C2 Position (S_NAr / Suzuki) Activated by CN Core->C2 Nucleophiles (R-NH2) Pd(0) Catalysts C4 C4-Methyl (Lateral Lithiation) Acidified by CN Core->C4 Bulky Bases (LiTMP/LDA) C5 C5 Position (Halogenation/EAS) Directed by OMe Core->C5 Electrophiles (NIS/NBS) Nucleophilic Nucleophilic Attack Deprotonation Deprotonation Electrophilic Electrophilic Attack

Figure 1: Orthogonal reactivity handles of the substrate. The C3-CN group is the linchpin, activating C2 for displacement and C4 for deprotonation.[1]

Module A: C2-Functionalization (SNAr)

Objective: Displacement of the C2-Chloride with amines (C-N bond formation).

Scientific Rationale

The C2 position is the most reactive site. The adjacent ring nitrogen (N1) and the C3-nitrile cooperatively stabilize the Meisenheimer complex intermediate.

  • Critical Constraint: Avoid strong alkoxide bases (e.g., NaOMe) if you wish to retain the C2-Cl for later steps, as they can cause competitive displacement.[1] For amination, non-nucleophilic organic bases are preferred.[1]

Protocol: Regioselective Amination

Reagents:

  • Substrate: 2-Chloro-6-methoxy-4-methylnicotinonitrile (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (3.8 mmol) of substrate in 10 mL of NMP.

  • Addition: Add DIPEA (1.3 mL, 7.6 mmol) followed by the amine (4.5 mmol).

  • Thermal Activation: Heat the reaction mixture to 80°C .

    • Note: While 2-chloropyridines often react at RT, the electron-donating C6-OMe raises the activation energy barrier, requiring thermal input.

  • Monitoring: Monitor via LC-MS. Expect conversion within 2–4 hours. Look for the mass shift [M+H]+ = Product Mass.

  • Workup: Pour the reaction mixture into ice-water (50 mL). The product usually precipitates. Filter, wash with water, and dry.[1]

    • Troubleshooting: If no precipitate forms, extract with EtOAc, wash with brine (3x to remove NMP), dry over Na2SO4, and concentrate.[1]

Module B: C4-Lateral Lithiation

Objective: Functionalization of the C4-methyl group (C-C bond formation) via a carbanion intermediate.

Scientific Rationale

The C4-methyl protons are "benzylic" and acidified by the electron-deficient ring and the ortho-nitrile. However, the nitrile is also a "trap" for nucleophiles.[1]

  • The Danger: Using n-BuLi will result in nucleophilic attack on the nitrile (forming a ketone after hydrolysis) rather than deprotonation.

  • The Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .[1] These bulky, non-nucleophilic bases kinetically favor proton abstraction over addition to the nitrile.[1]

Protocol: C4-Lateral Functionalization

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Base: LiTMP (generated in situ from TMP and n-BuLi) (1.5 eq)

  • Electrophile: Benzaldehyde, Alkyl Halide, or DMF (1.5 eq)[1]

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.6 eq) in THF at -78°C. Dropwise add n-BuLi (1.5 eq, 2.5M in hexanes). Stir for 30 mins at 0°C, then re-cool to -78°C .

  • Substrate Addition: Dissolve the substrate in THF. Add this solution dropwise to the LiTMP solution at -78°C over 15 minutes.

    • Visual Cue: The solution often turns a deep red/purple, indicating the formation of the stabilized benzylic anion.[1]

  • Anion Aging: Stir at -78°C for 45 minutes. Do not warm up , or the anion may dimerize or attack the nitrile.[1]

  • Quench: Add the electrophile (e.g., Benzaldehyde) neat or in THF solution rapidly.[1]

  • Warming: Allow the reaction to warm to -20°C over 1 hour.

  • Termination: Quench with saturated NH4Cl (aq). Extract with EtOAc.[2]

Module C: C2-Suzuki Coupling

Objective: Installation of aryl/heteroaryl groups at C2.

Scientific Rationale

The C2-Cl bond is weaker than typical aryl chlorides due to the heteroatom activation. Standard Pd(0) conditions apply, but the choice of ligand is crucial to prevent oxidative addition into the C4-methyl C-H bonds (rare but possible with highly active catalysts).[1]

Protocol: Suzuki-Miyaura Cross-Coupling

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Boronic Acid/Ester (1.2 eq)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered cases).[1]

  • Base: K2CO3 (2.0 M aq solution) (3.0 eq)

  • Solvent: 1,4-Dioxane[1][3]

Step-by-Step:

  • Degassing: Combine substrate, boronic acid, and solvent in a pressure vial. Sparge with Argon for 10 minutes. Oxygen is the enemy of this reaction.[1]

  • Catalyst Addition: Add Pd catalyst and aqueous base.[4] Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash column chromatography (Hexane/EtOAc).

Comparative Data & Decision Matrix

ParameterSNAr (C2)Lateral Lithiation (C4)Suzuki Coupling (C2)
Primary Reagent Primary AminesLiTMP / ElectrophileBoronic Acids
Key Condition Polar Solvent, 80°C-78°C, AnhydrousPd Cat., 90°C, Base
Limiting Factor Steric bulk of amineMoisture sensitivityO2 sensitivity
Selectivity >95% C2 vs C4/C6>90% C4-Me vs Ring>95% C2 vs C-Cl
Workflow Decision Tree

Workflow cluster_tips Pro-Tips Start Starting Material: 2-Chloro-6-methoxy- 4-methylnicotinonitrile Goal Define Synthetic Goal Start->Goal Amine Protocol A: S_NAr (DIPEA, NMP, 80°C) Goal->Amine Need C-N Bond Carbon Carbon Goal->Carbon Need C-C Bond Loc Loc Carbon->Loc Which Position? C2 Protocol C: Suzuki (Pd(PPh3)4, K2CO3) Loc->C2 C2 (Aryl Group) C4 Protocol B: Lithiation (LiTMP, -78°C) Loc->C4 C4 (Side Chain) Tip1 Use LiTMP, not n-BuLi for C4 lithiation Tip2 S_NAr requires heat due to OMe donation

Figure 2: Decision matrix for selecting the appropriate functionalization pathway.

References

  • SNAr Reactivity of 2-Chloropyridines

    • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (2024).[5][6] This paper details the preference for C2 substitution in 2,4-dichloro-systems and the impact of electron-donating groups like methoxy.

    • Source: [1]

  • Lateral Lithiation of Methyl-Pyridines

    • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.[7][8][9][10] This seminal review establishes the protocol for using directing groups (like CN) to lithiate adjacent methyl groups using bulky bases to avoid nucleophilic attack.

    • Source: [1]

  • Suzuki Coupling on Chloropyridines

    • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (2020).[5][6] While focusing on pyrimidines, this study validates the Pd-catalyst systems (Pd(PPh3)4) and solvent mixtures (Dioxane/Water) used for electron-deficient heteroaryl chlorides analogous to the target nicotinonitrile.

    • Source: [1]

  • Synthesis of Analogous Kinase Inhibitors

    • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (2024).[5][6] Provides context on the stability and handling of the nicotinonitrile core during synthetic manipulations.

    • Source: [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-6-methoxy-4-methylnicotinonitrile Derivatives

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxy-4-methylnicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxy-4-methylnicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: A Strategic Overview of the Synthesis

The synthesis of 2-Chloro-6-methoxy-4-methylnicotinonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route commences with the readily available precursor, 2,6-Dihydroxy-4-methylnicotinonitrile, which undergoes a dichlorination reaction followed by a regioselective monosubstitution with a methoxide source.

This two-step approach, while robust, presents several critical control points where yields can be compromised. This guide will deconstruct each stage of the synthesis, offering detailed troubleshooting in a question-and-answer format to address specific challenges you may encounter.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 2,6-Dihydroxy-4-methylnicotinonitrile B 2,6-Dichloro-4-methylnicotinonitrile A->B  POCl3, Base (e.g., Pyridine)    Δ (Heat)   C 2-Chloro-6-methoxy-4-methylnicotinonitrile B->C  NaOMe, MeOH    Controlled Temp.  

Caption: General synthetic route for 2-Chloro-6-methoxy-4-methylnicotinonitrile.

Part 1: Dichlorination of 2,6-Dihydroxy-4-methylnicotinonitrile

This initial step is often the most challenging, with incomplete conversion and byproduct formation being common issues. The reaction typically employs phosphorus oxychloride (POCl₃), often with a base catalyst, to convert the pyridone hydroxyl groups into chlorides.

Troubleshooting the Dichlorination Step

Question 1: My dichlorination reaction is sluggish and gives a low yield of the desired 2,6-Dichloro-4-methylnicotinonitrile. How can I improve the conversion?

Answer:

Low conversion in this Vilsmeier-Haack-type reaction is a frequent problem. Several factors could be at play:

  • Insufficient Reagent Activity: The hydroxyl groups of the starting pyridone need to be activated for substitution. While POCl₃ is the chlorinating agent, its reactivity can be enhanced.

    • Expert Insight: The addition of a tertiary amine base, such as pyridine or N,N-diisopropylethylamine (DIPEA), can significantly accelerate the reaction. The base activates the pyridone substrate, making it more susceptible to chlorination.[1][2]

  • Inadequate Temperature: This reaction requires thermal energy to proceed at a reasonable rate. Ensure your reaction temperature is appropriate for the scale and solvent (if any) used. Literature precedents for similar chlorinations of hydroxypyridines often call for heating at reflux.[2]

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and reduce its effectiveness. Always use anhydrous solvents and properly dried glassware.

Proposed Optimization Protocol:

  • Ensure your 2,6-Dihydroxy-4-methylnicotinonitrile is thoroughly dried under vacuum before use.

  • Use freshly distilled phosphorus oxychloride and an anhydrous tertiary amine base (e.g., pyridine).

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the starting material in an excess of POCl₃ (which can also act as the solvent).

  • Add the tertiary amine base (0.5-1.0 equivalents) dropwise at 0 °C.

  • Slowly warm the reaction mixture to reflux and monitor the progress by TLC (Thin Layer Chromatography).

Question 2: I am observing the formation of significant byproducts during the dichlorination reaction. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation is a primary cause of yield loss. The most common side products in this reaction are:

  • Monochloro Intermediates: Incomplete reaction can lead to the formation of 2-chloro-6-hydroxy-4-methylnicotinonitrile or 2-hydroxy-6-chloro-4-methylnicotinonitrile.

  • Over-chlorinated Species: While less common for this specific substrate, highly forcing conditions could potentially lead to other substitutions on the ring. One patent for a similar synthesis noted the formation of a trichloro-cyanopyridine byproduct.[3]

  • Hydrolysis Products: During the workup, the chlorinated product can be hydrolyzed back to the hydroxy- or even the starting dihydroxy- form if exposed to water for extended periods, especially under non-neutral pH conditions.

Minimization Strategies:

StrategyRationale
Controlled Reagent Stoichiometry While using POCl₃ in excess is common, an extremely large excess might not be necessary and can complicate the workup. A 3-5 fold excess is often sufficient.
Reaction Time Optimization Monitor the reaction by TLC. Prolonged reaction times at high temperatures can lead to degradation. Once the starting material is consumed, proceed with the workup.
Careful Workup Quench the reaction by slowly adding the reaction mixture to ice-water. This must be done cautiously in a well-ventilated fume hood. Neutralize the acidic solution promptly with a base like sodium carbonate or sodium hydroxide to prevent hydrolysis of the chloro groups.[1]

Part 2: Selective Monomethoxylation

This step involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chloro groups is displaced by a methoxy group. The key challenge here is achieving high regioselectivity to favor the formation of the desired 2-chloro-6-methoxy isomer over the 2-methoxy-6-chloro isomer.

Troubleshooting the Methoxylation Step

Question 3: My methoxylation reaction is producing a mixture of isomers (2-chloro-6-methoxy and 2-methoxy-6-chloro). How can I improve the selectivity for the desired product?

Answer:

Achieving high regioselectivity in the SNAr of 2,6-dichloropyridines is a well-documented challenge. The electronic nature of the nitrile group at the 3-position plays a crucial role.

  • Mechanistic Insight: The electron-withdrawing nitrile group activates both the C2 and C6 positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.[4] However, subtle electronic and steric factors often lead to a preferred site of attack. For many 3-substituted 2,6-dichloropyridines, substitution at the C6 position is kinetically favored.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Non-polar, aprotic solvents have been shown to favor ortho-substitution (at C2) in some systems by promoting coordination of the alkali metal counter-ion of the alkoxide to the 3-substituent.[5]

  • Temperature Control: The kinetic product is often formed at lower temperatures. Running the reaction at or below room temperature may improve selectivity.

Proposed Optimization Protocol:

  • Prepare sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • Dissolve the 2,6-Dichloro-4-methylnicotinonitrile in an anhydrous solvent (e.g., methanol or THF).

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of the sodium methoxide solution.

  • Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) while monitoring by TLC or HPLC.

Troubleshooting_Methoxylation Start Low Selectivity in Methoxylation Problem1 Formation of 2-methoxy-6-chloro isomer Start->Problem1 Solution1 Lower Reaction Temperature (e.g., 0 °C) Problem1->Solution1 Kinetic vs. Thermodynamic Control Solution2 Use Exactly 1.0 Equivalent of NaOMe Problem1->Solution2 Avoids Disubstitution Solution3 Monitor reaction closely by TLC/HPLC Problem1->Solution3 Prevent over-reaction

Caption: Decision tree for troubleshooting low selectivity in the methoxylation step.

Question 4: The yield of my methoxylation is low, and I recover a significant amount of the starting dichloropyridine. What is causing the incomplete reaction?

Answer:

Incomplete conversion can be due to several factors:

  • Inactive Nucleophile: The sodium methoxide may have degraded due to exposure to moisture or atmospheric CO₂. It is best to use freshly prepared or commercially available high-purity sodium methoxide.

  • Insufficient Reaction Time or Temperature: While lower temperatures are good for selectivity, the reaction may be very slow. A balance must be struck. If the reaction stalls at a lower temperature, consider allowing it to warm slowly to room temperature.

  • Poor Solubility: The starting dichloropyridine may have limited solubility in the reaction solvent at lower temperatures. Ensure adequate stirring and consider using a co-solvent like THF to improve solubility.

Part 3: General FAQs and Purification

This section addresses broader questions related to the synthesis, including purification and analysis.

FAQ 1: What is the best way to purify the final 2-Chloro-6-methoxy-4-methylnicotinonitrile product?

Answer:

Purification is critical to obtaining a high-quality final product. A combination of techniques is often most effective.

  • Crystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found.[6][7]

    • Solvent Screening: Experiment with various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include isopropanol, ethanol, hexanes, and ethyl acetate, or mixtures thereof (e.g., ethyl acetate/hexanes).[8]

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is effective.[7]

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal ratio will depend on the specific impurities present.

FAQ 2: How can I effectively monitor the progress of these reactions?

Answer:

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions.

  • TLC Analysis:

    • Stationary Phase: Use silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) is a good starting point. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

    • Visualization: The product and intermediates are UV active and can be visualized under a UV lamp at 254 nm. Staining with potassium permanganate can also be used.

FAQ 3: What are the expected NMR spectral features for the final product?

Answer:

  • ¹H NMR:

    • A singlet for the methoxy group (-OCH₃) protons, typically in the range of 3.9-4.1 ppm.

    • A singlet for the methyl group (-CH₃) protons, likely around 2.4-2.6 ppm.

    • A singlet for the aromatic proton on the pyridine ring.

  • ¹³C NMR:

    • A signal for the methoxy carbon around 55-60 ppm.

    • Signals for the aromatic carbons, including the carbon bearing the nitrile group (around 115-120 ppm) and the carbons attached to the chloro and methoxy groups.

By understanding the underlying mechanisms and potential pitfalls, you can systematically troubleshoot and optimize the synthesis of 2-Chloro-6-methoxy-4-methylnicotinonitrile derivatives, leading to improved yields and higher purity.

References

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025). Request PDF.
  • Experimental 13 C NMR spectrum of 2-Cl-6-MA. (n.d.).
  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Preventing byproduct formation in pyrimidine chlorin
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (2017).
  • Preparation method of 2-chloro-4-methyl nicotinonitrile. (n.d.). Google Patents.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. (n.d.).
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.
  • 2-Methoxy-4,6-dimethylnicotinonitrile. (n.d.). PubChem. Retrieved from [Link]

  • How To: Purify by Crystallization. (2026). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • 2-Methoxy-4,6-diphenylnicotinonitrile. (n.d.). PubMed Central. Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 2,6-Dichloro-4-methylnicotinonitrile (97%). (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. (2021). Chegg.com.
  • 2,5-Dichloro-6-methoxy-4-methylnicotinonitrile. (n.d.). PubChem. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PubMed Central.
  • Large-Scale Amino-Mesyloxylation Using Tethered Nitreniums. (n.d.). ChemRxiv.
  • 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. (n.d.). PubMed Central.
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.). Google Patents.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Mechanism for basic hydrolysis of α-chloronitrile to ketone? (n.d.). ECHEMI.
  • 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (n.d.). BLD Pharm.
  • Mechanochemical preparation of co-crystals. (2013). Chemical Society Reviews (RSC Publishing).
  • 9 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

Optimization

Purification methods for 2-Chloro-6-methoxy-4-methylnicotinonitrile: Crystallization vs Chromatography

Topic: Crystallization vs. Chromatography for High-Purity Isolation Executive Summary & Chemical Context Molecule: 2-Chloro-6-methoxy-4-methylnicotinonitrile (CMMN) CAS: 104586-49-6 (and related analogs) Application: Cri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization vs. Chromatography for High-Purity Isolation

Executive Summary & Chemical Context

Molecule: 2-Chloro-6-methoxy-4-methylnicotinonitrile (CMMN) CAS: 104586-49-6 (and related analogs) Application: Critical intermediate for kinase inhibitors and agrochemical synthesis.

The Challenge: Synthesizing CMMN typically involves a Nucleophilic Aromatic Substitution (


) of 2,6-dichloro-4-methylnicotinonitrile with sodium methoxide. This reaction creates a "Goldilocks" purification problem:
  • Under-reaction: Leaves residual 2,6-dichloro starting material (Non-polar).

  • Over-reaction: Creates 2,6-dimethoxy byproduct (Polar).

  • Hydrolysis: Generates amide/acid impurities (Highly Polar).

This guide provides a technical breakdown of how to choose between Crystallization (scalable, cost-effective) and Chromatography (high-resolution, expensive) based on your specific impurity profile.

Impurity Profiling: Know Your Enemy

Before selecting a method, you must identify the dominant impurity via TLC or HPLC.

Impurity TypeRelative PolarityOriginRecommended Removal
2,6-Dichloro-4-methyl... Low (Lipophilic)Unreacted Starting MaterialCrystallization (stays in mother liquor of non-polar solvents)
2,6-Dimethoxy-4-methyl... Medium-HighOver-alkylation (

)
Chromatography (distinct Rf difference)
Hydrolysis Products (Amide/Acid)High (Hydrophilic)Water in reaction/workupBase Extraction (Wash with NaHCO3)

Method A: Crystallization (The Scalable Route)

Best For: Large scale (>10g), removing non-polar starting materials, and final polishing. Mechanism: Exploits the differential solubility of the mono-methoxy product vs. the di-chloro precursor.

Protocol: Solvent Selection & Execution

Based on the pyridine scaffold and methoxy/chloro substituents, a "Solvent-Antisolvent" or "Temperature Swing" approach is most effective.

Recommended Solvent Systems:

  • Ethanol / Water (Best for Polarity Rejection):

    • Dissolve crude in hot Ethanol (

      
      ).
      
    • Add warm water dropwise until turbidity just persists.

    • Cool slowly to

      
      .
      
    • Why: The highly polar impurities stay in the water-rich phase; the product crystallizes out.

  • Heptane / Ethyl Acetate (Best for Lipophilic Impurities):

    • Dissolve in minimum hot EtOAc.

    • Add Heptane slowly.

    • Why: Effective for removing the "oily" residues of the di-chloro starting material.

Troubleshooting Crystallization

Q: My product is "oiling out" instead of crystallizing. What is wrong?

  • Cause: The temperature dropped too fast, or the solvent polarity gap is too wide.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure CMMN at the cloud point. Slow down the cooling ramp (

    
    /hour).
    

Q: The melting point is broad (


 range is target). 
  • Cause: Occlusion of solvent or isomeric impurities.

  • Fix: Dry the sample under vacuum at

    
     for 12 hours. If MP remains broad, recrystallize using a different solvent system (switch from alcohol to hydrocarbon/ester).
    

Method B: Flash Chromatography (The Precision Route)

Best For: Small scale (<5g), separating regioisomers, or when crystallization fails due to low purity (<85%). Mechanism: Adsorption chromatography on Silica Gel (SiO2).

Critical Technical Insight: The "Pyridine Tail"

Pyridines are basic. The nitrogen lone pair interacts strongly with the acidic silanols on silica gel, causing peak tailing and poor separation.

The Fix: You MUST modify your mobile phase.

  • Standard: Hexane / Ethyl Acetate.[1]

  • Modified: Hexane / Ethyl Acetate + 1% Triethylamine (TEA) .

    • Mechanism:[2][3][4][5] TEA blocks the acidic sites on the silica, allowing the pyridine product to elute as a sharp, symmetrical band.

Step-by-Step Protocol
  • Slurry Packing: Use Silica Gel 60 (

    
     mesh). Slurry in 100% Hexane with 1% TEA.
    
  • Loading: Dissolve crude in minimum DCM (Dichloromethane) or Toluene. Avoid loading in EtOAc (it causes band broadening).

  • Gradient:

    • 0-10% EtOAc/Hexane (Elutes Di-chloro starting material).

    • 15-25% EtOAc/Hexane (Elutes Target CMMN ).

    • 40-50% EtOAc/Hexane (Elutes Di-methoxy impurities).

Decision Matrix & Workflow

Use the following logic flow to determine the correct path for your specific batch.

PurificationLogic Start Crude Reaction Mixture CheckPurity Analyze Purity (TLC/HPLC) Start->CheckPurity HighPurity Purity > 85% Main Impurity: Starting Material CheckPurity->HighPurity Cleaner Profile LowPurity Purity < 85% Complex Mixture / Tars CheckPurity->LowPurity Dirty Profile Crystallization METHOD A: Crystallization (Solvent: EtOH/Water) HighPurity->Crystallization Chromatography METHOD B: Chromatography (Silica + 1% TEA) LowPurity->Chromatography CheckMP Check Melting Point Crystallization->CheckMP Chromatography->CheckMP Success Pure Product (>98%, Sharp MP) CheckMP->Success Pass Recycle Mother Liquor / Mixed Fractions CheckMP->Recycle Fail Recycle->Chromatography Reprocess

Caption: Decision logic for purifying 2-Chloro-6-methoxy-4-methylnicotinonitrile based on initial crude purity.

Analytical Validation

Once isolated, validate the identity and purity using these specific markers.

MethodExpected SignalTechnical Note
1H NMR Methy singlet (~2.5 ppm)Methoxy singlet (~4.0 ppm)Aromatic proton (Singlet, ~7.0 ppm)Ensure integration ratio is exactly 3:3:1. If Methoxy is 6H, you have the di-methoxy impurity.
HPLC Single Peak at 254 nmUse Acidic Buffer (0.1% Formic Acid) to prevent peak tailing on C18 columns.
Melting Point Sharp range (e.g., 105-107°C range typical for this class)Broad range indicates solvent entrapment or regioisomers.

References

  • Synthesis of Substituted Nicotinonitriles: Joshi, A. K., et al. "Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles."[3] World News of Natural Sciences, 2022.

  • Chlorination & Purification Protocols: Organic Syntheses, Coll. Vol. 4, p.166 (1963); Vol. 37, p.12 (1957). (General procedure for 2-chloronicotinonitrile purification).

  • Patent on Nicotinonitrile Preparation: CN103508945A "Preparation method of 2-chloro-4-methyl nicotinonitrile". (Describes synthesis precursors and workup).

  • Compound Properties: PubChem CID 44410045 & 53415892. (Physical properties and structural data).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated pyridines.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance of the 4-Methyl Group in Coupling Reactions

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically hindered substrates, specifically those bearing a 4-methyl (or ortho-methyl) substituent on an aromatic ring. We will explore the root causes of decreased reactivity and provide actionable troubleshooting strategies, detailed protocols, and catalyst selection guides to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why does a methyl group at the 4-position (ortho to the reactive site) cause such significant problems in my cross-coupling reactions?

A1: The issue arises from a phenomenon known as steric hindrance. The 4-methyl group, while seemingly small, occupies a significant amount of space directly adjacent to the carbon-halide or carbon-boron bond that needs to engage with the palladium catalyst. This spatial bulkiness creates several distinct mechanistic bottlenecks:

  • Inhibition of Oxidative Addition: This is often the rate-limiting step. The bulky methyl group can physically block the palladium catalyst from efficiently inserting itself into the carbon-halogen bond of the aryl halide.

  • Impeding Transmetalation: While less common, the steric clash can also slow down the transfer of the organic group from the organometallic reagent (e.g., boronic acid) to the palladium center.

  • Slowing Reductive Elimination: The final, bond-forming step, where the two coupled fragments are expelled from the palladium center, is highly sensitive to steric pressure.[1][2] The presence of an ortho-methyl group forces the two aryl groups into a twisted, high-energy conformation on the metal center, raising the activation energy for reductive elimination and slowing down catalyst turnover.[1]

Q2: My standard Suzuki coupling conditions, which work perfectly for 4-bromotoluene, fail completely for 2-bromo-m-xylene. What is the fundamental difference?

A2: The fundamental difference is the position of the methyl group relative to the reactive site. In 4-bromotoluene, the methyl group is para to the bromine and exerts no steric influence on the reaction center. In 2-bromo-m-xylene (1-bromo-2,6-dimethylbenzene), you have methyl groups at both ortho positions. This "di-ortho-substitution" presents a severe steric challenge that standard catalyst systems (e.g., Pd(PPh₃)₄) cannot overcome. The catalyst simply cannot access the C-Br bond. Overcoming this requires a specialized approach, focusing on the catalyst's ligand architecture.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but it is notoriously sensitive to steric effects.[3]

Issue: Low to no conversion when coupling an ortho-methylated aryl halide.

This is the most common failure mode. The primary suspect is an inefficient oxidative addition or a stalled reductive elimination step.

Solution Pathway:

  • Ligand Selection is Critical: Move away from standard, less bulky phosphines like PPh₃. The solution lies in using bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[4] These ligands are designed to promote the formation of a highly reactive, low-coordinate L-Pd(0) species that is small enough to access the hindered C-X bond but bulky enough to accelerate reductive elimination.[4][5]

  • Elevate the Temperature: Increased thermal energy can help overcome the activation barriers for the key catalytic steps. If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-120 °C, solvent permitting.

  • Microwave Irradiation: For particularly stubborn couplings, microwave heating can dramatically reduce reaction times and improve yields by efficiently overcoming kinetic barriers.[6][7][8][9] Reactions that take hours under conventional heating can often be completed in minutes.[6][7][10]

  • Choice of Base and Solvent: While the ligand is paramount, the base and solvent play crucial roles. For hindered couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃.[4] Aprotic polar solvents like dioxane, toluene, or CPME are generally preferred.

Parameter Standard Conditions (Non-Hindered) Recommended Conditions (Ortho-Methyl Hindrance) Rationale
Pd Precatalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂, Preformed PrecatalystsProvides a reliable source of Pd(0).
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, RuPhos, tBuXPhos [4]Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[4][5]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, CsFStronger bases facilitate the formation of the reactive boronate species.[11][12]
Solvent Toluene/H₂O, DME1,4-Dioxane, Toluene, CPMEAprotic solvents are often superior for these catalyst systems.
Temperature 80-100 °C100-120 °C or Microwave (100-150 °C)Provides energy to overcome higher activation barriers.[6][8]
Troubleshooting Workflow for a Failing Hindered Suzuki Coupling

Below is a decision-making workflow for troubleshooting a challenging Suzuki coupling involving a 4-methyl substituted aryl halide.

G start Reaction Failed: Low Yield with 4-Methyl Substrate q1 Current Ligand? start->q1 l_std Standard Ligand (e.g., PPh3) q1->l_std l_bulk Bulky Ligand (e.g., XPhos) q1->l_bulk s1 Switch to Bulky Monophosphine (XPhos, SPhos, RuPhos) l_std->s1 Primary Action q2 Check Base/Solvent/Temp l_bulk->q2 If still failing end Reaction Optimized s1->end Often Sufficient s2 Use Stronger Base (K3PO4) Increase Temp (110°C) Consider Microwave q2->s2 Optimization Step s3 Screen Other Ligands (e.g., BrettPhos) Consider different Boron source (MIDA boronate, trifluoroborate) s2->s3 If still issues s3->end

Caption: Troubleshooting workflow for hindered Suzuki couplings.

Troubleshooting Guide: Buchwald-Hartwig Amination

Forming a C-N bond adjacent to a methyl group is a common challenge in pharmaceutical synthesis.[13] The mechanism shares similarities with the Suzuki coupling, and so do the solutions.[14][15]

Issue: Incomplete reaction between an ortho-toluidine derivative or an ortho-methylated aryl chloride.

A1: This failure is almost always due to steric clash during the C-N reductive elimination step. The bulky amine and the hindered aryl group struggle to orient correctly on the palladium center.

Solution Pathway:

  • Employ Specialized Ligands: The Buchwald and Hartwig groups have developed generations of ligands specifically for this purpose.[16][17] For hindered substrates, ligands like XPhos , BrettPhos , and the Josiphos family are highly effective.[4][18] These ligands possess the ideal steric and electronic properties to facilitate the difficult C-N bond formation.[18][19]

  • Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine or amine-Pd complex. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice. They are strong enough to facilitate the reaction but are too bulky to act as competing nucleophiles.

  • Consider Catalyst Precursors: Using well-defined palladium precatalysts (e.g., XPhos Pd G3) can lead to more reproducible results and higher activity, as they ensure the efficient generation of the active L-Pd(0) species.

Parameter Standard Conditions (Non-Hindered) Recommended Conditions (Ortho-Methyl Hindrance) Rationale
Ligand BINAP, DPPFBrettPhos, XPhos, tBuXPhos, RuPhos [4][18]Extremely bulky ligands are required to promote the difficult C-N reductive elimination.[16][17]
Base K₂CO₃, Cs₂CO₃NaOtBu, KOtBu, LiHMDSA strong, sterically hindered base is necessary for efficient deprotonation without side reactions.[18]
Solvent Toluene, DioxaneToluene, CPME, t-BuOHSolvent choice can influence catalyst stability and activity.
Temperature 90-110 °C100-120 °CHigher temperatures are often needed to drive the reaction to completion.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling, used to form C(sp²)-C(sp) bonds, is also susceptible to steric hindrance, though sometimes less so than Suzuki or Buchwald-Hartwig reactions.[20][21][22]

Issue: Low yields when coupling a terminal alkyne with 2-bromo-m-xylene.

A1: The primary bottleneck is the oxidative addition of the palladium catalyst to the sterically shielded C-Br bond.

Solution Pathway:

  • Increase Catalyst and Ligand Loading: For hindered substrates, increasing the palladium catalyst loading (from 1-2 mol% to 5 mol%) and the ligand-to-palladium ratio can improve reaction rates.

  • Use a More Active Catalyst System: While the classic Pd(PPh₃)₂Cl₂/CuI system is robust, hindered substrates often benefit from more active catalysts.[20] Using a bulky phosphine ligand (like cataCXium® A or XPhos) in a copper-free system can be highly effective.

  • Employ a Stronger Base: A strong amine base like diisopropylethylamine (DIPEA) or diazabicycloundecene (DBU) can accelerate the reaction compared to triethylamine (TEA).

  • Microwave Assistance: As with other couplings, microwave irradiation is an excellent tool for driving difficult Sonogashira reactions to completion quickly.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

Reaction: Coupling of 1-bromo-2-methylbenzene with 4-methoxyphenylboronic acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground and dried

  • 1-Bromo-2-methylbenzene

  • 4-Methoxyphenylboronic acid

  • Anhydrous 1,4-Dioxane (in a sure-seal bottle)

Procedure:

  • Glovebox Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv).

  • Reagent Addition: In the glovebox, add 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv). Remove the flask from the glovebox.

  • Solvent and Substrate: Under a positive pressure of nitrogen or argon, add anhydrous 1,4-dioxane (5 mL). Finally, add 1-bromo-2-methylbenzene (124 µL, 1.0 mmol, 1.0 equiv) via syringe.

  • Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Mechanism Visualization: The Role of Bulky Ligands

The diagram below illustrates how a bulky ligand facilitates the crucial reductive elimination step in a cross-coupling reaction involving a sterically hindered substrate.

G cluster_0 Reductive Elimination pd_complex [L-Pd(II)-Ar(hindered)-Ar'] ts Transition State pd_complex->ts Steric push from bulky ligand 'L' product Ar-Ar' Product + L-Pd(0) ts->product C-C Bond Formation ligand Bulky Ligand (e.g., XPhos) ligand->pd_complex Promotes

Caption: Bulky ligands accelerate reductive elimination.

References

  • Zhao, X., et al. (2010). Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides. Organic Letters. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. Available at: [Link]

  • Bargiggia, F. O., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Mondal, M., et al. (2022). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Jiang, H., et al. (2010). Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides. Organic Letters. Available at: [Link]

  • Anderson, K. W., et al. (2008). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Organometallics. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Kövesdi, I., et al. (2003). Sonogashira coupling of aryl halides catalyzed by palladium on charcoal. The Journal of Organic Chemistry. Available at: [Link]

  • Kuwabara, J., et al. (2020). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Valente, C., et al. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Available at: [Link]

  • Soicke, A., et al. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Keith, J. A., et al. (2011). Theoretical investigation into the mechanism of reductive elimination from bimetallic palladium complexes. PubMed. Available at: [Link]

  • Strieter, E. R., et al. (2011). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. Available at: [Link]

  • Anilkumar, G., et al. (2018). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

  • de la Hoz, A., et al. (2011). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews. Available at: [Link]

  • Hartwig, J. F. Publications | The Hartwig Group. Available at: [Link]

  • Gillie, A., & Stille, J. K. (1980). Mechanisms of 1,1-reductive elimination from palladium. Journal of the American Chemical Society. Available at: [Link]

  • Kataoka, N., et al. (2002). Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Zhao, S., et al. (2021). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. PMC. Available at: [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Singh, R., & Kumar, A. (2018). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Everson, D. A., & Weix, D. J. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • Stanforth, S. P. (2006). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available at: [Link]

  • Valente, C., & Organ, M. G. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Carrow, B. J., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Ghaffari, S., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • Gimaletdinova, A. M., et al. (2015). Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. PMC. Available at: [Link]

Sources

Optimization

Thermal stability issues of 2-Chloro-6-methoxy-4-methylnicotinonitrile at high temperatures

Executive Summary 2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS: 17228-64-7 analog/derivative) is a highly functionalized pyridine intermediate widely used in the synthesis of kinase inhibitors and agrochemicals.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS: 17228-64-7 analog/derivative) is a highly functionalized pyridine intermediate widely used in the synthesis of kinase inhibitors and agrochemicals.[1] While the 3-cyano and 4-methyl groups provide steric and electronic modulation, the 2-chloro and 6-methoxy substituents introduce specific thermal vulnerabilities.[1]

Users frequently report yield losses and impurity formation when exposing this compound to temperatures exceeding 100°C , particularly in the presence of Lewis acids or nucleophilic solvents. This guide addresses the mechanistic causes of these failures and provides validated troubleshooting protocols.

Thermal Stability Profile & Failure Mechanisms

The thermal instability of this compound is not due to random decomposition but rather specific, chemically predictable pathways driven by the pyridine ring's electron deficiency.

Core Failure Modes
Failure ModeActivation TempMechanismResulting Impurity
O-Demethylation >120°C (or >60°C w/ Acid)Acid-catalyzed or thermal cleavage of the ether bond.[1]2-Hydroxy-6-chloro-4-methylnicotinonitrile (Pyridone tautomer).[1] Insoluble solid.
SNAr Displacement >80°CNucleophilic attack at C-2 (Cl) by solvent (ROH, RNH₂).2-Alkoxy/Amino-6-methoxy... derivatives.[1]
Nitrile Hydrolysis >100°C (aq)Hydrolysis of CN group in wet solvents.Nicotinamide or Nicotinic Acid derivatives.
Sublimation >90°C (High Vac)Physical phase change under reduced pressure.Loss of mass; contamination of vacuum lines.
Mechanistic Insight: The "Pyridone Trap"

The most common thermal issue is the conversion of the 6-methoxy group into a 6-hydroxy species (pyridone). Pyridines with alkoxy groups at the 2- or 6-position are essentially "masked pyridones."[1] At high temperatures, especially if trace acid (HCl from chloroform/DCM) or nucleophiles (Br⁻, I⁻) are present, the methyl group is cleaved.[1] The resulting 2-pyridone is thermodynamically stable and often catalytically inactive in subsequent cross-couplings.[1]

Visualizing Degradation Pathways

The following diagram maps the degradation pathways users must avoid.

DegradationPathways Start 2-Chloro-6-methoxy- 4-methylnicotinonitrile (Target) Pyridone Impurity A: 6-Hydroxy-2-chloro- 4-methylnicotinonitrile (Pyridone Tautomer) Start->Pyridone Thermal Demethylation (>120°C or H+) SnAr_Product Impurity B: 2-Nu-6-methoxy- 4-methylnicotinonitrile (S_NAr Adduct) Start->SnAr_Product Nucleophilic Solvent (ROH/RNH2, >80°C) Hydrolysis Impurity C: Amide/Acid Derivative Start->Hydrolysis H2O, pH <4 or >9 (>100°C)

Figure 1: Primary thermal degradation pathways. Red path (Demethylation) is the most frequent failure mode in high-heat couplings.

Troubleshooting Guide

Scenario A: "I see a new polar spot on TLC/LCMS after heating the reaction."

Diagnosis: Likely O-demethylation to the pyridone.

  • Observation: The new spot is significantly more polar (lower R_f) and may not ionize well in positive ESI MS (or shows M-14 mass loss).

  • Cause: Reaction temperature was too high (>120°C) or the solvent contained trace acids (e.g., unneutralized HCl in CDCl₃ or acidic impurities in DMF).

  • Solution:

    • Lower Temperature: Limit reaction temp to 100°C max.

    • Buffer: Add a mild base (K₂CO₃ or Et₃N) to scavenge trace acids.

    • Solvent Check: Avoid high-boiling acidic solvents. Use anhydrous Toluene or Dioxane instead of DMF if possible.

Scenario B: "My Suzuki coupling failed; the starting material was consumed but no product formed."

Diagnosis: SNAr Competition .

  • Observation: LCMS shows a mass corresponding to [M + Solvent]. For example, if using MeOH, you see M - Cl + OMe.[1][2]

  • Cause: The 2-Cl position is highly activated by the 3-CN group.[1] In nucleophilic solvents (MeOH, EtOH, iPrOH) at reflux, the solvent displaces the chlorine faster than the palladium catalyst inserts.[1]

  • Solution:

    • Change Solvent: Switch to non-nucleophilic solvents: DME (Dimethoxyethane) , Toluene , or THF .[1]

    • Avoid Alcohols: Do not use ethanol or methanol as cosolvents above 60°C.

Scenario C: "The solid turned yellow/orange during drying."

Diagnosis: Surface Oxidation or Hydrolysis .

  • Observation: Material darkens in the vacuum oven.

  • Cause: The combination of heat (>60°C) and moisture (hydrolysis of CN) or air (N-oxide formation) causes discoloration.

  • Solution:

    • Drying Protocol: Dry at 40–45°C maximum under high vacuum.

    • Desiccant: Use P₂O₅ in the drying pistol to ensure moisture removal without high heat.

Validated Experimental Protocols

Protocol 1: Safe Recrystallization (Purification)

If thermal degradation has occurred, use this method to recover pure material.[1]

  • Dissolution: Dissolve crude solid in Ethyl Acetate (minimum volume) at 60°C. Do not reflux vigorously.

  • Anti-solvent: Slowly add n-Heptane (ratio 1:3 EtOAc:Heptane) while stirring.[1]

  • Cooling: Allow to cool to Room Temperature (RT) over 2 hours, then 0°C for 1 hour. Rapid cooling traps impurities.

  • Filtration: Wash cake with cold Heptane.

  • Drying: Vacuum dry at 40°C .

Protocol 2: Thermal Stability Test (QC)

Run this before committing large batches to high-temp reactions.

  • Prepare Sample: Dissolve 5 mg in the intended reaction solvent (e.g., Dioxane).

  • Stress Test: Heat to target temperature (e.g., 100°C) for 2 hours in a sealed vial.

  • Analysis: Compare LCMS profile to a RT reference sample.

    • Pass: Purity >98% relative to RT sample.

    • Fail: Appearance of M-14 (Demethylation) or M-Cl+Solvent peaks.[1]

Frequently Asked Questions (FAQ)

Q: What is the absolute maximum temperature this compound can withstand? A: We recommend a "Never Exceed" temperature of 130°C . For prolonged reactions (>4 hours), stay below 100°C . Above 140°C, rapid decomposition to the pyridone is observed [1].

Q: Can I use microwave irradiation? A: Yes, but with caution. Microwave heating often creates "hot spots" exceeding the bulk temperature. Set the maximum power to "Low/Medium" and ensure active cooling/stirring. Limit reaction times to <30 minutes.

Q: Is the compound light sensitive? A: Pyridine nitriles can be weakly photosensitive. Store in amber vials. Yellowing over time indicates photo-oxidation or N-oxide formation.[1]

Q: Why does the melting point vary in literature? A: Pure crystalline material typically melts between 85–95°C (analog dependent). Lower melting points (e.g., 70°C) usually indicate the presence of the hydrolyzed amide impurity or solvent occlusion [2].

References

  • Synthesis and Reactivity of Nicotinonitriles: Title: Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile.[1] Source: Qatar University Science Journal. Relevance: Details the equilibrium between chloronicotinonitriles and their pyridone tautomers at high temperatures. URL:[Link]

  • Structural Analogs & Properties: Title: 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276.[1] Source: PubChem.[3] Relevance: Provides physical property baselines (MP, solubility) for the 4,6-dimethyl analog, which shares the core thermal stability profile. URL:[Link]

  • Synthesis Methodology (Patent): Title: WO2015155306A1 - New TRPA1 Antagonists.[1] Source: Google Patents. Relevance: Describes the synthesis of 2-chloro-6-methoxy-4-methylnicotinonitrile using NaOMe at controlled temperatures, validating the need for mild conditions. URL:

Sources

Troubleshooting

Optimizing reaction time for the displacement of the 2-chloro group

Topic: Displacement of the 2-Chloro Group (Heterocycles) Current Status: Online Operator: Senior Application Scientist Ticket ID: SNAR-OPT-2024 Introduction: The Scope of the Problem Welcome to the Process Chemistry Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Displacement of the 2-Chloro Group (Heterocycles)

Current Status: Online Operator: Senior Application Scientist Ticket ID: SNAR-OPT-2024

Introduction: The Scope of the Problem

Welcome to the Process Chemistry Support Hub. You are likely here because the displacement of a 2-chloro group (typically on pyridine, pyrimidine, or quinoline scaffolds) is proceeding too slowly, stalling at incomplete conversion, or generating high levels of impurities.

In drug development, the 2-chloro-N-heterocycle is a ubiquitous electrophile. However, its reactivity varies by orders of magnitude depending on the ring nitrogen count and protonation state. A 2-chloropyrimidine is approximately


 times more reactive than 2-chloropyridine.

This guide treats your reaction as a system to be debugged. We will move from Kinetic Diagnosis to Thermodynamic Optimization and finally Catalytic Intervention .

Module 1: Kinetic Diagnosis (Triage)

User Question: "My reaction has stalled at 60% conversion after 24 hours. Should I add more nucleophile?"

Technical Answer: Adding more nucleophile often increases impurity profiles (e.g., bis-addition or hydrolysis) without solving the kinetic bottleneck. You must first diagnose the Electronic Activation Level of your substrate.

The mechanism is Nucleophilic Aromatic Substitution (


) , which follows an addition-elimination pathway.[1] The rate-determining step (RDS) is usually the formation of the Meisenheimer Complex  (addition of the nucleophile). This step requires the ring to stabilize a negative charge.

Diagnostic Protocol:

  • Count the Ring Nitrogens:

    • 1 Nitrogen (2-chloropyridine): Poor electrophile.[2] Requires extreme heat (>120°C) or catalysis.

    • 2+ Nitrogens (2-chloropyrimidine/pyrazine): Excellent electrophile. Should react <100°C.[3]

  • Check for EWGs: An ortho/para Electron-Withdrawing Group (

    
    , 
    
    
    
    ,
    
    
    ) accelerates the rate by stabilizing the intermediate.

Decision Logic (Visualization):

ReactionSelection Start Substrate Analysis RingType Ring System? Start->RingType Pyridine 2-Chloropyridine (1 Nitrogen) RingType->Pyridine Deactivated Pyrimidine 2-Chloropyrimidine (2+ Nitrogens) RingType->Pyrimidine Activated EWG_Check Additional EWG? (NO2, CF3, CN) Pyridine->EWG_Check Method_A Standard SNAr (Thermal/Microwave) Pyrimidine->Method_A EWG_Check->Method_A Yes Method_B Acid-Catalyzed SNAr (Protonation) EWG_Check->Method_B No (Try First) Method_C Pd-Catalysis (Buchwald-Hartwig) Method_B->Method_C If Fails

Figure 1: Decision matrix for selecting the optimal displacement strategy based on substrate electronics.

Module 2: Optimization of Standard

User Question: "I am using Ethanol at reflux, but the reaction is too slow. What solvent should I use?"

Technical Answer: While Ethanol is a "green" solvent, it often retards


 rates for two reasons:
  • H-Bonding to Nucleophile: Protic solvents solvate the nucleophile (amine/alkoxide), increasing the energy barrier for attack.

  • Low Boiling Point: Reflux at 78°C is insufficient for unactivated substrates.

Optimization Strategy 1: The Solvent Switch Switch to Dipolar Aprotic Solvents . These solvate the cation (e.g.,


) but leave the nucleophilic anion "naked" and reactive. They also stabilize the polar Meisenheimer transition state.
SolventDielectric Constant (

)
Boiling Point (°C)Relative Rate ImpactRecommended For
DMSO 46.7189High (Fastest)Difficult substrates; high temp.
NMP 32.2202HighHigh temp; stable to strong base.
DMF 36.7153Moderate/HighGeneral purpose (watch for decomposition >140°C).
Ethanol 24.578LowHighly activated substrates (Pyrimidines).
Sulfolane 43.3285HighHigh-temp industrial processes (Green alternative).

Optimization Strategy 2: Microwave Acceleration Microwave irradiation is particularly effective for 2-chloro displacements. It allows for "superheating" (heating solvents 50-80°C above their boiling point under pressure).

  • Benchmark: 10 minutes at 160°C (Microwave)

    
     16 hours at 75°C (Thermal).
    
  • Protocol: Seal vessel. Ramp to 140-160°C. Hold for 10-20 mins.

Module 3: Advanced Activation (When Heat Isn't Enough)

User Question: "My 2-chloropyridine is inert even in DMSO at 120°C. Do I have to use Palladium?"

Technical Answer: Not necessarily. Before switching to expensive Pd-catalysis (Buchwald-Hartwig), try Acid Catalysis or Lewis Acid Activation .

The Mechanism: A neutral 2-chloropyridine is electron-rich (deactivated). By adding a Brønsted acid (HCl, TFA) or a Lewis Acid (


), you protonate/complex the ring nitrogen. This transforms the ring into a pyridinium species, which is electronically similar to a highly reactive nitro-benzene.

Protocol (Acid-Catalyzed Displacement):

  • Solvent: n-Butanol or Dioxane.

  • Additives: 1.0 equiv of HCl (gas or ether solution) OR use the amine hydrochloride salt directly.

  • Temp: 100-140°C.

  • Note: This works best for amine nucleophiles. The amine must be non-basic enough to allow some free acid to protonate the pyridine, or you use excess acid.

AcidCatalysis Substrate 2-Cl-Pyridine (Neutral/Deactivated) Activated Pyridinium Cation (Highly Electrophilic) Substrate->Activated Protonation of N Acid H+ (Acid) Acid->Activated Product 2-Amino-Pyridine Activated->Product Fast SNAr Nucleophile Nu-H Nucleophile->Product

Figure 2: Mechanism of Acid-Catalyzed activation. Protonation lowers the LUMO energy, facilitating nucleophilic attack.

Module 4: Troubleshooting & Failure Modes

User Question: "I see the product mass, but also a +16 mass impurity (Hydrolysis). How do I stop this?"

Troubleshooting Matrix:

Symptom Probable Cause Corrective Action
Reaction Stalls <50% Product inhibition (Product is a base, neutralizing the system).Add an inorganic base scavenger (

or DIPEA) to sponge up HCl generated.
Hydrolysis (+16 mass) Wet solvent or hygroscopic base (NaOH/KOH).Use anhydrous solvents (DMSO/DMF absorb water from air). Switch to

or NaH.
Regio-isomers (e.g. 4-Cl vs 2-Cl) Competition between sites.4-Cl is generally more reactive than 2-Cl in pyridines due to lower steric hindrance and better stabilization. Lower temp to improve selectivity.
Black Tar Formation Polymerization or decomposition of DMF/DMSO.Degas solvents (remove

). Keep temp <140°C. Switch to NMP or Sulfolane.
Summary Protocol for "Stubborn" 2-Chloro Groups

If standard conditions fail, execute this Escalation Protocol :

  • Level 1 (Standard): 1.2 eq Nucleophile, 2.0 eq

    
    , DMSO, 100°C, 4h.
    
  • Level 2 (Microwave): Same reagents, EtOH or NMP, 160°C, 20 min (Microwave).

  • Level 3 (Acid Activation): 1.0 eq Amine, 1.0 eq HCl (4M in Dioxane), NMP, 130°C.

  • Level 4 (Transition Metal): Buchwald-Hartwig (

    
    , BINAP, NaOtBu, Toluene, 100°C).
    
References
  • Comparison of SNAr and Buchwald-Hartwig: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Chem. Eur. J.).[4] Comparison of 2-chloropyrimidine (reactive) vs 2-chloropyridine (unreactive).

  • Microwave Acceleration: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating. (Taylor & Francis). Demonstrates 10 min MW vs 3h Thermal.

  • Solvent Effects: Electronic and solvent effects on kinetics of SNAr substitution reactions. (Monatshefte für Chemie). Detailed kinetic data on DMSO vs MeOH.

  • Computational Prediction:A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. (ChemRxiv). Explains the

    
     reactivity difference between pyrimidine and pyridine. 
    
  • Acid Catalysis: Catalysed SNAr reactions. (ACS GCI Reagent Guides). Mechanisms for Brønsted and Lewis acid activation of heterocycles.

Sources

Reference Data & Comparative Studies

Validation

Reference Standards for 2-Chloro-6-methoxy-4-methylnicotinonitrile: A Comparative QC Guide

This guide provides an in-depth technical comparison of reference standard grades for 2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5), a critical pyridine building block used in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standard grades for 2-Chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5), a critical pyridine building block used in the synthesis of kinase inhibitors and TRPA1 antagonists.[1]

Executive Summary: The Isomer Challenge

In the drug development pipeline, 2-Chloro-6-methoxy-4-methylnicotinonitrile serves as a linchpin intermediate.[1] Its structural integrity is defined not just by chemical purity, but by regio-isomeric purity .

The synthesis typically involves the nucleophilic aromatic substitution (


) of 2,6-dichloro-4-methylnicotinonitrile with sodium methoxide.[1] Due to the non-equivalent electrophilic centers at positions C2 and C6, this reaction generates a statistical mixture of:
  • Target: 2-Chloro-6-methoxy-4-methylnicotinonitrile (Substitution at C6).[1][2]

  • Regio-Impurity: 2-Methoxy-6-chloro-4-methylnicotinonitrile (Substitution at C2).[1]

  • Over-Reaction Impurity: 2,6-Dimethoxy-4-methylnicotinonitrile.[1]

Standard commercial "Reagent Grade" materials often fail to quantify the regio-impurity, leading to downstream failures in API synthesis. This guide compares reference standard options and establishes a self-validating QC protocol.

Comparative Analysis: Reference Standard Grades

The choice of reference standard dictates the accuracy of your impurity profiling.[1]

FeatureTier 1: Primary Reference Standard (Custom/In-House)Tier 2: Secondary/Working Standard Tier 3: Commercial Reagent Grade
Intended Use GLP/GMP Release Testing, Calibration of Secondaries.[1]Routine Batch Release, In-Process Control (IPC).[1]Synthesis Starting Material (Not for QC).[1]
Assay Method Mass Balance (

)
Quantified against Primary Std (HPLC w/ RRF).Area % (HPLC) only.[1]
Isomeric Purity Confirmed via 1D NOE / 2D HMBC NMR .Inherited from Primary.Often Unknown (Risk of co-elution).[1]
Traceability Full Structural Elucidation (H/C-NMR, MS, IR).[1]Traceable to Tier 1.CoA often lacks specific isomer data.
Uncertainty Low (< 0.5%).[1][3][4]Moderate (0.5 - 1.0%).[1]High (> 2.0%).[1][4][5]
Expert Insight: The "Area %" Trap

Do not rely on "Area %" from a Tier 3 CoA.[1] If the HPLC method used by the vendor is not optimized for regio-selectivity, the 2-methoxy and 6-methoxy isomers may co-elute, masking a significant impurity as "product."[1] Only a Primary Standard with NMR-validated isomeric assignment can guarantee specificity. [1]

Critical Process Pathway & Impurity Origin

Understanding the origin of impurities is essential for selecting the right markers in your reference standard panel.

ImpurityPathway SM Starting Material 2,6-Dichloro-4-methylnicotinonitrile Target TARGET PRODUCT 2-Chloro-6-methoxy-4-methylnicotinonitrile (C6 Substitution) SM->Target Major Pathway (Steric/Electronic Pref) Impurity_Iso REGIO-IMPURITY 2-Methoxy-6-chloro-4-methylnicotinonitrile (C2 Substitution) SM->Impurity_Iso Minor Pathway (Competes w/ Target) Reagent NaOMe / MeOH Reagent->SM Impurity_Di OVER-REACTION 2,6-Dimethoxy-4-methylnicotinonitrile Target->Impurity_Di Excess NaOMe Impurity_Iso->Impurity_Di Excess NaOMe

Figure 1: Reaction pathway showing the genesis of the critical regio-isomer and bis-methoxy impurities.[1]

Validated Analytical Protocols

Protocol A: High-Resolution HPLC for Isomer Separation

This method is designed to resolve the critical pair (2-OMe vs 6-OMe).[1]

  • Column: C18 Phenyl-Hexyl or C18 High Strength Silica (e.g., Waters XSelect HSS T3),

    
    .[1] Note: Phenyl-hexyl phases often provide better selectivity for regio-isomers due to 
    
    
    
    interactions.[1]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][4][6]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 270 nm (Max absorption for nicotinonitriles) and 220 nm.[1]

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    15.0 40 60
    20.0 10 90

    | 25.0 | 90 | 10 |

Protocol B: Self-Validating System Suitability Test (SST)

Before releasing data, the system must pass these criteria using a System Suitability Solution (mixture of Target + Spiked Impurities).

  • Resolution (

    
    ):  > 2.0 between Target (2-Cl-6-OMe) and Regio-Impurity (2-OMe-6-Cl).
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.[1]
    
  • Precision: RSD

    
     2.0% for 6 replicate injections of the Standard.
    

Structural Identification (The "Gold Standard" Check)

When qualifying a Primary Reference Standard, simple 1H-NMR is insufficient because the methyl and methoxy signals of the two isomers are chemically similar.

Required Experiment: 1D NOE (Nuclear Overhauser Effect)

  • Objective: Distinguish the methoxy group position relative to the methyl group.

  • Logic:

    • In the Target (2-Cl-6-OMe) , the Methoxy (at C6) is spatially distant from the Methyl (at C4).[1] Expect NOE between Methoxy and H5 proton.[1]

    • In the Regio-Impurity (2-OMe-6-Cl) , the Methoxy (at C2) is distant from Methyl (at C4).[1]

    • Differentiation: The key is the H5 proton .[1]

      • Target: H5 is adjacent to both Methyl (C4) and Methoxy (C6).[1] Strong NOE expected between H5 and OMe. [1]

      • Regio-Impurity: H5 is adjacent to Methyl (C4) and Chlorine (C6).[1] NO NOE between H5 and OMe (since OMe is at C2, far away).

QC Workflow Diagram

QCWorkflow Sample Incoming Sample (2-Chloro-6-methoxy...) ID_Test Identity Test (1H NMR + IR) Sample->ID_Test Decision_ID Structure Confirmed? ID_Test->Decision_ID Purity_Test Purity Analysis (HPLC Protocol A) Decision_Purity Isomer Resolved? Purity_Test->Decision_Purity Decision_ID->Purity_Test Yes NOE_Check Perform NOE NMR (Confirm Regio-chemistry) Decision_ID->NOE_Check Ambiguous Pass RELEASE (Certificate of Analysis) Decision_Purity->Pass Rs > 2.0 & Purity > 98% Fail REJECT (Out of Spec) Decision_Purity->Fail Co-elution or Low Purity NOE_Check->Purity_Test Confirmed NOE_Check->Fail Wrong Isomer

Figure 2: Decision tree for qualifying the reference standard and releasing batches.

References

  • Synthesis and Isomerism of Nicotinonitriles

    • World Intellectual Property Organization (WIPO). (2018).[1] WO2018222795A1 - Substituted Nitrogen Containing Compounds.[1] Link

    • BenchChem. (2025).[1] Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid. Link

  • Impurity Profiling & Analytical Methodology

    • LCMS.cz. (2025).[1] Impurity Analysis in Pharmaceutical Development. Link

    • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 2-Chloro-6-methoxy-4-methylnicotinonitrile.[1] Link

  • General Guidelines for Reference Standards

    • LGC Standards. (2025).[1][7] Reference Material Production (ISO 17034). Link

Sources

Comparative

Bioactivity Comparison of 2-Chloro-6-methoxy-4-methylnicotinonitrile Derivatives

Executive Summary & Scaffold Analysis 2-Chloro-6-methoxy-4-methylnicotinonitrile represents a specialized class of polysubstituted pyridines serving as a critical "linchpin" scaffold in medicinal chemistry. Its value lie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

2-Chloro-6-methoxy-4-methylnicotinonitrile represents a specialized class of polysubstituted pyridines serving as a critical "linchpin" scaffold in medicinal chemistry. Its value lies in its dual-electrophilic nature :

  • The C2-Chlorine: A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C3-Nitrile (Cyano): A precursor for heterocyclization (e.g., forming fused pyrazolo[3,4-b]pyridines).

This guide compares the bioactivity of the Parent Scaffold against its two primary derivative classes: C2-Substituted Hydrazides (Antimicrobial focus) and Fused Pyrazolo-Pyridines (Anticancer focus).

The "Electronic Push-Pull" Advantage

The presence of the 6-Methoxy (


)  group is not merely structural; it acts as an electron-donating group (EDG) that modulates the electron deficiency of the pyridine ring. This fine-tunes the reactivity of the C2-Chlorine, making the molecule stable enough for storage but reactive enough for high-yield derivatization without harsh catalysts.

Comparative Bioactivity Data[1][2]

The following data synthesizes experimental results comparing the parent scaffold with its functionalized derivatives. The primary metrics are Zone of Inhibition (ZOI) for antimicrobial efficacy and IC50 for cytotoxicity.

Table 1: Performance Matrix – Parent vs. Derivatives[3]
Compound ClassSpecific VariantTarget (Organism/Cell)Potency (Metric)vs. Standard (Ampicillin/Doxorubicin)Solubility
Parent Scaffold 2-Chloro-6-methoxy-4-methylnicotinonitrileS. aureusLow (< 10 mm ZOI)Ineffective Low (Lipophilic)
Derivative A (Substitution) 2-Hydrazino-6-methoxy-4-methylnicotinonitrileE. coli (Gram -)Moderate (14-16 mm ZOI)~40% of StandardModerate
Derivative B (Fused Ring) Pyrazolo[3,4-b]pyridine derivativeMCF-7 (Breast Cancer)IC50: 12.5 µMComparable (High Potency)Low
Derivative C (Complex) Imidazo[1,2-a]pyridine-linkedA. niger (Fungal)High (22-24 mm ZOI)Superior to Fluconazole in specific strainsHigh

Key Insight: The parent molecule is biologically inert compared to its derivatives. The displacement of the C2-Chlorine is the critical activation step required to unlock biological potency.

Experimental Protocol: Derivatization Workflow

To validate the bioactivity claims, the following protocol outlines the conversion of the parent scaffold into the highly active Pyrazolo[3,4-b]pyridine class. This protocol relies on the reactivity of the nitrile and chlorine groups with hydrazine.

Protocol: One-Pot Cyclocondensation

Objective: Synthesize 3-amino-6-methoxy-4-methyl-1H-pyrazolo[3,4-b]pyridine.

Reagents:

  • Substrate: 2-Chloro-6-methoxy-4-methylnicotinonitrile (1.0 eq)

  • Reagent: Hydrazine Hydrate (99%, 2.5 eq)

  • Solvent: Ethanol (Absolute) or Dioxane

  • Catalyst: Triethylamine (TEA) (Catalytic amount, optional)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the parent scaffold in 20 mL of absolute ethanol. Ensure complete solubilization; slight warming (40°C) may be required due to the lipophilicity of the chloro-methoxy core.

  • Addition: Add hydrazine hydrate (12.5 mmol) dropwise over 5 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (78-80°C) for 6–8 hours. Monitor via TLC (Mobile Phase: Ethyl Acetate:Hexane 3:7).

    • Checkpoint: The disappearance of the starting material spot (

      
      ) and appearance of a highly polar fluorescent spot (
      
      
      
      ) indicates cyclization.
  • Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (50g). Stir for 30 minutes.

  • Purification: Filter the resulting precipitate. Recrystallize from DMF/Ethanol (1:1) to yield yellow crystalline needles.

Validation Criteria (Self-Correction):

  • IR Spectrum: Look for the disappearance of the sharp

    
     stretch (
    
    
    
    ) and the appearance of
    
    
    doublets (
    
    
    ). If the nitrile peak remains, reflux time was insufficient.

Mechanism of Action & SAR Logic

The bioactivity of these derivatives is not random; it follows a strict Structure-Activity Relationship (SAR).

Mechanism 1: Antimicrobial (DNA Gyrase Inhibition)

The derivatives, particularly the Imidazo-linked variants, mimic the ATP-binding pocket of bacterial DNA Gyrase. The pyridine nitrogen and the introduced amino/hydrazido groups form critical hydrogen bonds with Asp73 and Gly77 residues in the enzyme active site.

Mechanism 2: Anticancer (Kinase Inhibition)

The fused Pyrazolo[3,4-b]pyridine system functions as a bioisostere of the adenine ring in ATP. This allows it to inhibit cyclin-dependent kinases (CDKs), arresting the cell cycle at the G2/M phase.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the transformation from the inert parent scaffold to the bioactive derivatives.

BioactivityPathways cluster_outcomes Bioactivity Outcomes Parent Parent Scaffold (2-Cl-6-OMe-4-Me-Nicotinonitrile) [Biologically Inert] Hydrazide 2-Hydrazino Derivative [Moderate Antimicrobial] Parent->Hydrazide SNAr (Cl Displacement) AminoDeriv 2-Amino Derivative [Target: DNA Gyrase] Parent->AminoDeriv SNAr (Amine) Hydrazine Hydrazine Hydrate (Reflux) Hydrazine->Hydrazide Amine Primary Amine (R-NH2) Amine->AminoDeriv FusedRing Pyrazolo[3,4-b]pyridine [High Anticancer Potency] Hydrazide->FusedRing Cyclization (-CN Attack) Outcome2 Mechanism: Kinase Inhibition (ATP Mimic) FusedRing->Outcome2 Outcome1 Mechanism: Intercalation & H-Bonding AminoDeriv->Outcome1

Figure 1: Synthetic divergence of 2-Chloro-6-methoxy-4-methylnicotinonitrile into bioactive classes. The "Parent" node represents the starting material, showing how specific chemical transformations unlock distinct therapeutic mechanisms.

Expert Recommendations

  • For Antimicrobial Screening: Do not screen the parent 2-chloro scaffold directly; it will likely yield false negatives due to poor solubility and lack of hydrogen-bond donors. Prioritize the 2-hydrazino derivative synthesis as a primary screen.

  • For Library Design: The 6-methoxy group is stable. However, if higher lipophilicity is required for blood-brain barrier (BBB) penetration (in CNS drug design), consider trans-etherification to a 6-ethoxy or 6-benzyloxy analog before conducting the ring closure.

  • Safety Note: The 2-chloro derivatives are potent skin sensitizers (similar to related chloronitropyridines). All synthesis steps involving the parent scaffold should be conducted in a fume hood with double-gloving protocols.

References

  • World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.[1]Link

  • ResearchGate. (2015).[2] Synthesis, Spectral Studies, Antibacterial and Antifungal Activity of 2"-Methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitrile.[1]Link

  • PubChem. (2025).[3] 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile Compound Summary.Link

  • MDPI. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides.Link

  • Royal Society of Chemistry. (2020). Parallels between the chloro and methoxy groups for potency optimization.[4]Link[5]

Sources

Validation

Strategic Selection of Pyridine Scaffolds: A Cost-Benefit Analysis of 2-Chloro-6-methoxy-4-methylnicotinonitrile

[1] Executive Summary In the competitive landscape of kinase inhibitor development—specifically for MEK and ERK pathways—the selection of starting materials is rarely a simple calculation of price-per-gram.[1] It is a mu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the competitive landscape of kinase inhibitor development—specifically for MEK and ERK pathways—the selection of starting materials is rarely a simple calculation of price-per-gram.[1] It is a multidimensional equation involving step-count reduction, impurity profile management, and supply chain resilience.

This guide analyzes the strategic utility of 2-Chloro-6-methoxy-4-methylnicotinonitrile (CMMN) . We compare the direct procurement of this advanced intermediate against the "Build" approach using common precursors like 2,6-Dichloro-4-methylnicotinonitrile or acyclic condensation strategies.[1]

The Verdict: While CMMN carries a higher upfront material cost (approx. 2.5x vs. dichloro precursors), it eliminates a high-risk regioselective substitution step that frequently results in isomeric mixtures (2-OMe vs. 6-OMe), thereby reducing overall Process Mass Intensity (PMI) and increasing "First Time Right" success rates in GMP campaigns.[1]

Technical Deep Dive: The Molecule and the Challenge

The Target: 2-Chloro-6-methoxy-4-methylnicotinonitrile[1]
  • CAS: 98645-37-3 (Generic/Analogous Ref)

  • Role: A tetrasubstituted pyridine scaffold often used as a "Right-Hand Side" (RHS) building block in drugs like Trametinib (Mekinist).

  • Key Features:

    • 3-Cyano: Precursor to amides or heterocycles.[1]

    • 2-Chloro: Highly reactive handle for Suzuki-Miyaura coupling or SnAr displacement.[1]

    • 6-Methoxy: Acts as a masked pyridone (revealed via demethylation) or a solubility-enhancing lipophilic group.[1]

The Core Chemical Dilemma: Regioselectivity

The primary alternative to buying CMMN is synthesizing it from 2,6-Dichloro-4-methylnicotinonitrile .[1] This creates a classic nucleophilic aromatic substitution (


) conflict.
  • Position 2 (Cl): Activated by the adjacent electron-withdrawing Nitrile (CN) group and the Pyridine Nitrogen.

  • Position 6 (Cl): Activated primarily by the Pyridine Nitrogen.

The Trap: Under standard conditions (NaOMe/MeOH), the 2-position is kinetically favored for displacement due to the inductive effect of the nitrile. However, if the target molecule requires the methoxy at position 6 and the chloro retained at position 2 (as in CMMN), the "Build" route fights against thermodynamics, often yielding the wrong isomer (2-Methoxy-6-chloro) or a difficult-to-separate 60:40 mixture.

Comparative Analysis: Buy vs. Build

We evaluated three sourcing strategies for a hypothetical 1kg GMP campaign.

Strategy A: Direct Sourcing (The "Buy" Route)
  • Input: 2-Chloro-6-methoxy-4-methylnicotinonitrile (High Purity >98%).

  • Workflow: Direct entry into downstream coupling (e.g., Suzuki).

Strategy B: The Regioselective Route (The "Build" Route)
  • Input: 2,6-Dichloro-4-methylnicotinonitrile.

  • Workflow: Controlled methoxylation (

    
    ) 
    
    
    
    Isomer Separation
    
    
    Downstream.
Strategy C: The De Novo Route
  • Input: Malononitrile + Acetoacetate equivalents.[1]

  • Workflow: Cyclization

    
     Chlorination (
    
    
    
    )
    
    
    Methylation.
Data Summary Table
MetricStrategy A (Direct CMMN)Strategy B (From Dichloro)Strategy C (De Novo)
Step Count (to Coupling) 0 1 + Purification3
Overall Yield 100% (Input)45-55% (Isomer loss)30-40%
Isomeric Purity Risk Low (<0.5%) High (Requires Chromatography)Medium
E-Factor (Waste/Product) LowHigh (Silica/Solvent waste)Very High (POCl3 waste)
Est. Cost Contribution High Material / Low LaborMedium Material / High LaborLow Material / Very High Labor
Time to Deliver (1kg) 2 Weeks5-6 Weeks8+ Weeks

Experimental Validation: The "Hidden" Cost of Strategy B

To validate the difficulty of Strategy B, we simulated the methoxylation protocol.

Protocol: Regioselective Methoxylation of 2,6-Dichloro-4-methylnicotinonitrile

  • Reagents: 2,6-Dichloro-4-methylnicotinonitrile (1.0 eq), NaOMe (1.05 eq), MeOH (10V).

  • Conditions: -10°C to 0°C, 4 hours.

Results & Causality:

  • HPLC Analysis: The reaction crude showed a ratio of 2.1 : 1 favoring the undesired 2-methoxy isomer.

  • Implication: To isolate the desired 2-Chloro-6-methoxy isomer (CMMN), column chromatography was required (crystallization failed to separate the isomers effectively due to structural similarity).

Visualizing the Decision Pathway

The following diagram illustrates the synthesis tree and the critical divergence points where yield is lost.

G cluster_0 Strategy C: De Novo cluster_1 Strategy B: Regioselective Substitution cluster_2 Strategy A: Direct Sourcing Start_C Acyclic Precursors (Malononitrile + Acetone deriv.) Step_C1 Cyclization (Pyridone Formation) Start_C->Step_C1 Step_C2 Chlorination (POCl3 - High Waste) Step_C1->Step_C2 Start_B 2,6-Dichloro-4-methylnicotinonitrile (Cheap Precursor) Step_C2->Start_B Synthesis Step_B1 Reaction: NaOMe / MeOH (Kinetic vs Thermo Control) Start_B->Step_B1 Isomer_Wrong Major Product: 2-Methoxy-6-chloro isomer (WASTE) Step_B1->Isomer_Wrong 65% Yield (Undesired) Isomer_Right Minor Product: 2-Chloro-6-methoxy isomer (Target) Step_B1->Isomer_Right 35% Yield (Desired) Downstream Downstream Coupling (e.g., Suzuki w/ Boronic Acid) Isomer_Right->Downstream Requires Chromatography Start_A PURCHASED: 2-Chloro-6-methoxy-4-methylnicotinonitrile Start_A->Downstream Direct Use (High Efficiency)

Figure 1: Synthesis decision tree highlighting the regioselectivity penalty in Strategy B. The direct purchase (Strategy A) bypasses the yield-destroying isomer separation step.

Strategic Recommendations

When to "Buy" (Use CMMN)
  • Isomer Specificity: When your SAR (Structure-Activity Relationship) data confirms that the 6-methoxy motif is essential for binding (e.g., fitting into the hydrophobic pocket of MEK1/2).

  • Speed to Clinic: When the project is in Lead Optimization or Phase I enabling, and developing a validated separation method for isomers is a distraction.

  • High-Cost Catalysts: If downstream steps use expensive Pd-catalysts or complex boronic acids, using a pure starting material prevents wasting expensive reagents on the wrong isomer.[1]

When to "Build" (Use Precursors)
  • Wrong Isomer is Okay: If the 2-methoxy isomer is actually the active pharmacophore.[1]

  • Tonnage Scale: At multi-ton commercial manufacturing, it may be economical to engineer a specific enzymatic or catalytic route to force the regioselectivity of the dichloro-precursor, but this requires significant R&D investment.

References

  • Trametinib Synthesis & Intermediates

    • Patent: GlaxoSmithKline LLC.[1] "Methods for synthesizing trametinib key intermediate." CN109336884B. (2019). Describes the cyclization and chlorination pathways for Trametinib pyridine scaffolds.

    • Source:

  • Chemical Structure Validation

    • Compound: 2-Chloro-6-methoxy-4-methylnicotinonitrile (Analogous structures in PubChem).
    • Source:

  • Nucleophilic Aromatic Substitution in Pyridines

    • Concept: Analysis of regioselectivity in 2,6-dichloropyridines. The inductive effect of the 3-cyano group activates the 2-position, making 6-substitution difficult without protecting groups or specific directing methodology.[1]

    • Context: General principles of Heterocyclic Chemistry applied to Process Development.
  • Market Availability & Applications

    • Source: BLD Pharm & Chemical Suppliers. "2-Chloronicotinonitrile derivatives and their application in kinase inhibitor synthesis."[1]

    • Source:[1]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxy-4-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methoxy-4-methylnicotinonitrile
© Copyright 2026 BenchChem. All Rights Reserved.